Efrotomycin A1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C59H88N2O20 |
|---|---|
Molecular Weight |
1145.3 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide |
InChI |
InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42-,43-,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1 |
InChI Key |
ASOJLQIBBYOFDE-VVMNNACMSA-N |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Efrotomycin A1: Discovery, Production, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrotomycin A1 is a member of the elfamycin family of antibiotics, a class of compounds that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This guide provides a comprehensive overview of the discovery of this compound, its producing organism, and the technical details of its fermentation, isolation, purification, and structural elucidation. The information is presented to aid researchers and drug development professionals in understanding and potentially exploiting this potent antibiotic.
Discovery and Producing Organism
Efrotomycin was first isolated from the fermentation broth of a soil actinomycete. The primary producing organism was initially identified as Nocardia lactamdurans.[1][2][3][4][5] Subsequent taxonomic studies have led to its reclassification, and it is often referred to as Amycolatopsis lactamdurans.[6] It has also been associated with Streptomyces lactamdurans.[6][7] More recently, novel congeners, including this compound, A2, A3, and A4, have been successfully isolated from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679.[8]
These microorganisms are Gram-positive, filamentous bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities. The discovery of new efrotomycin congeners from different species highlights the metabolic diversity within the Amycolatopsis genus and its potential as a source for novel natural products.
Fermentation and Biosynthesis
The production of this compound is achieved through submerged fermentation of the producing organism. The biosynthesis of efrotomycin is a complex process involving a polyketide synthase (PKS) pathway for the macrocyclic core, followed by glycosylation steps.
Fermentation Conditions
The growth of Nocardia lactamdurans and the production of efrotomycin are influenced by the composition of the fermentation medium and various physical parameters. While specific quantitative data for this compound yield under varying conditions is not extensively published, the following table summarizes key fermentation parameters based on studies of efrotomycin production.
| Parameter | Condition/Component | Impact on Production |
| Carbon Source | Glucose, Soybean Oil, Starch | Efrotomycin biosynthesis is initiated when glucose levels are low and is supported by the utilization of soybean oil and starch.[2][3][4] |
| Nitrogen Source | Protein, Amino Acids | Utilized during the initial growth phase of the organism.[2][4] |
| Key Nutrients | Triglycerides | Consumed during the initial growth phase.[2][4] |
| Inhibitors | Calcium Ions | High concentrations of calcium have been shown to inhibit efrotomycin production.[9] |
| Growth Phase | Initial 50 hours | Rapid growth of Nocardia lactamdurans at the expense of glucose, protein, and triglycerides.[2][3][4] |
| Production Phase | After glucose depletion | Cell growth ceases, and efrotomycin biosynthesis begins, supported by soybean oil and starch.[2][3][4] |
Biosynthesis Pathway
The biosynthesis of efrotomycin involves the formation of a unique pyridone ring and a large polyketide macrocycle, which is subsequently glycosylated. The pyridone ring's origin has been traced back to the catabolism of uracil, which produces β-alanine, a direct precursor.
Below is a simplified representation of the proposed biosynthetic pathway leading to the efrotomycin core structure.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a fermentation broth. Specific details may need to be optimized based on the fermentation conditions and scale.
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Harvesting: The fermentation broth is harvested after a predetermined period of incubation.
-
Mycelial Separation: The mycelia are separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant containing the dissolved efrotomycin is extracted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: The fractions containing the target compound are pooled, concentrated, and may be subjected to a final purification step, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
Structure Elucidation
The structure of this compound is elucidated using a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Spectroscopic Data Summary:
| NMR Experiment | Information Obtained |
| ¹H NMR | Provides information on the chemical environment of protons, their multiplicity (splitting), and integration (number of protons). |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments (e.g., alkyl, olefinic, carbonyl). |
| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings, revealing adjacent protons within a spin system. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry. |
Conclusion
This compound represents a promising antibiotic with a well-defined mechanism of action. This guide has provided a detailed overview of its discovery, the characteristics of its producing organism, and the methodologies for its production and characterization. The provided workflows and data summaries offer a valuable resource for researchers in the field of natural product discovery and antibiotic development. Further research focusing on the optimization of fermentation processes and the exploration of the biosynthetic potential of Amycolatopsis species could lead to the discovery of new, even more potent elfamycin derivatives.
References
- 1. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2438036A1 - Process of separating components of a fermentation broth - Google Patents [patents.google.com]
- 6. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Efrotomycin A1 Biosynthesis Pathway in Nocardia lactamdurans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrotomycin A1 is a potent antibiotic belonging to the elfamycin family, known for its activity against a range of Gram-positive bacteria and its use as an animal growth promotant. Produced by the actinomycete Nocardia lactamdurans, the biosynthesis of this complex polyketide involves a sophisticated enzymatic assembly line. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and key chemical transformations. It is intended to serve as a core resource for researchers in natural product biosynthesis, antibiotic development, and metabolic engineering.
Introduction
This compound is a member of the elfamycin family of antibiotics, which are characterized by a unique α-pyridone core and a complex polyketide chain. These compounds inhibit bacterial protein synthesis by targeting elongation factor Tu (EF-Tu). The producing organism, Nocardia lactamdurans, employs a modular polyketide synthase (PKS) and a series of tailoring enzymes to construct the intricate architecture of this compound. Understanding this biosynthetic pathway is crucial for efforts to engineer novel elfamycin analogs with improved therapeutic properties.
Genetic Organization of the Efrotomycin Biosynthetic Gene Cluster
While the complete and annotated biosynthetic gene cluster (BGC) for efrotomycin in Nocardia lactamdurans is not yet publicly available in databases like MIBiG, significant insights can be drawn from the heterologous expression of the efrotomycin gene cluster (efr BGC) from the related actinomycete Amycolatopsis cihanbeyliensis. The organization and enzymatic domains of elfamycin BGCs, such as those for kirromycin and factumycin, are highly conserved, providing a strong basis for a predictive model of the efr BGC in Nocardia lactamdurans.
The proposed efr BGC is a large, multi-gene locus encoding a Type I modular polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like components for the pyridone ring precursor, and a suite of tailoring enzymes responsible for glycosylation, oxidation, and other modifications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: formation of the polyketide backbone and pyridone starter unit, a series of post-PKS modifications to form the aglycone aurodox, and final glycosylation steps.
Assembly of the Polyketide Chain and Pyridone Starter Unit
The biosynthesis is initiated by the formation of the α-pyridone ring, which serves as the starter unit for the polyketide synthase. This process involves the catabolism of uracil to β-alanine, which is a key precursor for the pyridone ring. The polyketide backbone is then assembled by a modular Type I PKS, which iteratively condenses extender units derived from malonyl-CoA and methylmalonyl-CoA.
Post-PKS Modifications and Formation of Aurodox
Following the release of the polyketide chain from the PKS, a series of tailoring enzymes, including hydroxylases, dehydratases, and cyclases, modify the linear polyketide to form the complex, cyclic structure of the aglycone, aurodox.
Glycosylation to Yield this compound
The final steps in the biosynthesis involve the glycosylation of aurodox. A key intermediate in this process is the monosaccharide form, 6'-deoxyallosyl aurodox. Further glycosylation events lead to the final this compound structure.
Signaling Pathways and Regulatory Mechanisms
The production of efrotomycin is subject to regulation by various factors. Notably, calcium ions have been shown to inhibit the production of efrotomycin in Nocardia lactamdurans[1][2]. This suggests the presence of calcium-responsive regulatory elements that control the expression of the efr BGC.
Quantitative Data
Quantitative data on the this compound biosynthetic pathway is limited in the public domain. The following table summarizes available production data from a resting cell system of Nocardia lactamdurans.
| Parameter | Value | Reference |
| Max. Efrotomycin Production | 700 µg/mL | |
| Incubation Time for Max. Production | 60 hours | |
| Optimal Carbon Source | Glucose |
Experimental Protocols
Resting Cell System for Efrotomycin Biosynthesis
This protocol is adapted from Nielsen & Kaplan (1989).
Objective: To study the biosynthesis of efrotomycin in a controlled, non-growing cell system.
Materials:
-
Nocardia lactamdurans culture
-
Oil-based fermentation medium
-
Resuspension buffer (composition not specified in the reference)
-
Glucose solution (or other carbon sources)
-
Centrifuge and sterile tubes
-
Incubator shaker
Procedure:
-
Grow Nocardia lactamdurans in an oil-based medium for 64 hours.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer to remove residual medium components.
-
Resuspend the washed cells in the resuspension buffer.
-
Supplement the cell suspension with a carbon source, such as glucose, to initiate efrotomycin production.
-
Incubate the cell suspension with shaking for up to 60 hours.
-
Sample the culture periodically to measure efrotomycin production by HPLC.
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of efrotomycins from fermentation broth. Specific details may need to be optimized for Nocardia lactamdurans.
Objective: To isolate and purify this compound for characterization.
Materials:
-
Fermentation broth of Nocardia lactamdurans
-
Ethyl acetate or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., mixtures of hexane, ethyl acetate, and methanol)
-
Rotary evaporator
-
HPLC system with a preparative column
Procedure:
-
Extract the whole fermentation broth with an equal volume of ethyl acetate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to ethyl acetate/methanol).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them.
-
Perform final purification by preparative HPLC to obtain pure this compound.
Conclusion and Future Directions
The biosynthesis of this compound in Nocardia lactamdurans is a complex and tightly regulated process. While significant progress has been made in understanding the general outline of the pathway through comparative genomics and studies in related organisms, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks in Nocardia lactamdurans. The sequencing and annotation of the efr BGC from this organism, followed by detailed biochemical characterization of the encoded enzymes, will be crucial for advancing our ability to rationally engineer the pathway for the production of novel and improved elfamycin antibiotics.
References
A Technical Guide to the Mechanism of Action of Efrotomycin A1 on Elongation Factor Tu
Audience: Researchers, scientists, and drug development professionals.
Abstract: Elongation Factor Tu (EF-Tu) is a highly conserved GTPase essential for bacterial protein synthesis, making it a prime target for antibiotics. Efrotomycin A1, a member of the elfamycin family of antibiotics, effectively inhibits bacterial growth by targeting EF-Tu. This guide provides an in-depth analysis of the molecular mechanism by which this compound disrupts the function of EF-Tu. By binding to a specific pocket at the interface of EF-Tu's structural domains, this compound and its analogs lock the protein in a constitutively active, GTP-like conformation. This action occurs even after GTP hydrolysis, preventing the release of EF-Tu from the ribosome. The resulting stalled ribosomal complex leads to a "traffic jam" on the mRNA, causing a complete cessation of protein synthesis and bacterial cell death. This document consolidates structural data, quantitative sensitivity analyses, and detailed experimental protocols to provide a comprehensive resource for researchers in antibiotic development.
The Role of Elongation Factor Tu (EF-Tu) in Bacterial Translation
Bacterial protein synthesis is a meticulously orchestrated process, with the elongation phase being a critical, repetitive cycle. Central to this phase is Elongation Factor Tu (EF-Tu), a prokaryotic G-protein that ensures the accurate and efficient delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site.[1]
Structure and Function: EF-Tu is comprised of three distinct domains. Domain 1 is the GTP-binding (or G) domain, which contains the conserved G-1 or P-loop responsible for interacting with the guanosine nucleotide.[2] Domains 2 and 3 are beta-barrel structures involved in binding aa-tRNA.[2]
The function of EF-Tu is governed by a GTPase cycle, which acts as a molecular switch:
-
'ON' State: When bound to Guanosine Triphosphate (GTP), EF-Tu adopts a conformation with high affinity for any charged aa-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).[3]
-
'OFF' State: Following GTP hydrolysis to Guanosine Diphosphate (GDP) and inorganic phosphate (Pi), EF-Tu undergoes a dramatic conformational change.[4] This "OFF" state has a significantly reduced affinity for aa-tRNA, leading to its release and the dissociation of the EF-Tu•GDP complex from the ribosome.[2][3]
This cycle is fundamental for proofreading the codon-anticodon pairing and ensuring the fidelity of translation.[2]
Mechanism of Action of this compound
This compound belongs to the elfamycin class of antibiotics, which includes the well-studied compound kirromycin.[5] These antibiotics share a common mechanism: they disrupt the EF-Tu cycle not by preventing GTP hydrolysis, but by interfering with the conformational changes that must follow it.[2][3]
Binding and Conformational Locking: Structural and biochemical studies on the related antibiotic aurodox (a close analog of kirromycin) reveal that it binds to a pocket at the interface between Domain 1 and Domain 3 of EF-Tu.[2][6] This binding event is crucial as it physically "glues" these two domains together.[7]
The consequence of this binding is profound: it locks EF-Tu into a conformation that mimics the GTP-bound 'ON' state, even when the bound nucleotide is GDP.[2][6] this compound and its analogs effectively jam the molecular switch.
Inhibition of Ribosomal Translocation: The inhibitory action unfolds in the following steps:
-
The EF-Tu•GTP•aa-tRNA ternary complex, along with this compound, binds to the ribosome.
-
Upon successful codon recognition, the ribosome activates the GTPase function of EF-Tu, and GTP is hydrolyzed to GDP.[3][8]
-
Crucial Point of Inhibition: Normally, GTP hydrolysis triggers a large conformational change that leads to the dissociation of EF-Tu•GDP from the ribosome.[2] However, because this compound is holding Domains 1 and 3 together, this change is sterically blocked.[7]
-
The EF-Tu•GDP•this compound complex remains tightly bound to the ribosome, failing to dissociate.[2]
-
This stalled complex physically obstructs the A-site, preventing the next ternary complex from binding and thereby halting protein synthesis entirely.[2]
Quantitative Data on EF-Tu Inhibition
The inhibitory activity of this compound shows significant variation across different bacterial species. This specificity is a critical consideration for drug development. Cell-free protein synthesis assays are commonly used to determine the sensitivity of EF-Tu from various bacteria to this class of antibiotics.
| Bacterial Species | Gram Type | Sensitivity to Efrotomycin | Citation(s) |
| Escherichia coli | Gram-Negative | Sensitive | [9][10] |
| Other Gram-Negative Species | Gram-Negative | Generally Sensitive | [9] |
| Bacillus subtilis | Gram-Positive | Resistant | [9][10] |
| Staphylococcus aureus | Gram-Positive | Resistant | [9] |
| Enterococcus faecalis | Gram-Positive | Resistant | [9] |
| Streptococci species | Gram-Positive | Significantly Less Sensitive | [9] |
The resistance observed in several Gram-positive species suggests that their EF-Tu possesses structural differences at or near the antibiotic binding site, reducing the affinity of this compound.[9]
Key Experimental Protocols
The mechanism of this compound has been elucidated through a combination of biochemical assays and structural biology techniques. Below are detailed methodologies for key experiments.
| Experiment | Objective | Detailed Protocol |
| Cell-Free Protein Synthesis (CFPS) Assay | To measure the inhibitory effect of a compound on overall protein translation in a reconstituted system. | 1. Preparation of Cell Extract (e.g., S30 extract): Grow bacterial cells (e.g., E. coli) to mid-log phase, harvest, and wash. Lyse cells via high pressure or sonication. Centrifuge at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.[11] 2. Reaction Mixture: Combine the cell extract with a buffer containing ATP, GTP, an energy regenerating system (e.g., creatine phosphate and creatine kinase), a mix of 20 amino acids (one of which is radiolabeled, e.g., [³⁵S]-Methionine), and an mRNA template (e.g., poly(U) for poly-Phenylalanine synthesis).[11][12] 3. Inhibition Assay: Aliquot the reaction mixture into tubes containing serial dilutions of this compound or a vehicle control. 4. Incubation: Incubate reactions at 37°C for 30-60 minutes.[13] 5. Quantitation: Stop the reaction by adding a strong base. Precipitate the newly synthesized, radiolabeled polypeptides using trichloroacetic acid (TCA). Collect the precipitate on glass fiber filters, wash, and measure radioactivity using a scintillation counter.[12] Calculate the IC₅₀ value from the dose-response curve. |
| EF-Tu•EF-Ts Binding Assay (GDP Exchange) | To determine if an antibiotic interferes with the interaction between EF-Tu and its guanine nucleotide exchange factor, EF-Ts. | 1. Immobilization of EF-Tu: Incubate purified His-tagged EF-Tu in Ni-coated microplates with a buffer containing [³H]GDP to form an immobilized EF-Tu•[³H]GDP complex.[14] 2. Exchange Reaction: Add purified EF-Ts to the wells in the presence of either the test compound (this compound) or a control. EF-Ts binding facilitates the release of [³H]GDP. 3. Measurement: Monitor the decrease in radioactivity (signal) in the well over time using a scintillation counter. Known inhibitors of this interaction, like kirromycin, will prevent the EF-Ts-mediated release of [³H]GDP, resulting in a smaller signal reduction compared to the control.[14] |
| GTPase Activity Assay | To measure the rate of GTP hydrolysis by EF-Tu and the effect of inhibitors. | 1. Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂) containing purified EF-Tu.[14][15] 2. Initiation: Start the reaction by adding [γ-³²P]GTP. To measure ribosome-stimulated activity, the reaction should also include programmed ribosomes and aa-tRNA. 3. Time Points: At various time intervals, take aliquots of the reaction and quench them with a solution containing perchloric acid and activated charcoal. 4. Separation: The charcoal binds the unhydrolyzed [γ-³²P]GTP, while the released [³²P]inorganic phosphate remains in the supernatant. Centrifuge to pellet the charcoal. 5. Quantification: Measure the radioactivity of the supernatant to determine the amount of hydrolyzed GTP. Plot phosphate release over time to calculate the hydrolysis rate.[15] |
Resistance to this compound
Bacterial resistance to elfamycin antibiotics typically arises from mutations in the tuf genes that encode EF-Tu. For kirromycin, resistance mutations cluster at the interface of Domain 1 and Domain 3, directly interfering with the antibiotic's binding site.[16] Given the shared mechanism, it is highly probable that this compound resistance mutations map to the same region.
A key genetic consideration is that many bacteria, including E. coli, possess two or more copies of the tuf gene.[2] Sensitivity to this compound is a dominant trait; if a cell expresses both a sensitive and a resistant version of EF-Tu, the sensitive protein will be trapped on the ribosome, blocking the function of the resistant variant.[2][17] This implies that for resistance to emerge in such organisms, all functional copies of the tuf gene must acquire resistance mutations, a less frequent event that may slow the development of clinical resistance.
Conclusion and Implications for Drug Development
This compound acts via a potent and well-defined mechanism of action. By binding to the domain 1-3 interface of EF-Tu, it locks the factor in a GTP-like state, preventing its dissociation from the ribosome after GTP hydrolysis. This stalls translation and leads to bacterial cell death. The existence of a highly conserved target in an essential pathway underscores the potential of EF-Tu as a target for novel antibacterial agents.
However, the observed intrinsic resistance in major Gram-positive pathogens like B. subtilis and S. aureus highlights a significant challenge.[9] Future drug development efforts must focus on designing elfamycin analogs that can overcome these species-specific structural differences in the EF-Tu binding pocket. The detailed experimental protocols and mechanistic understanding presented here provide a solid foundation for screening, characterizing, and optimizing next-generation EF-Tu inhibitors.
References
- 1. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of activation of elongation factor Tu by ribosome: Catalytic histidine activates GTP by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics efrotomycin, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Identification of Novel Inhibitors of Bacterial Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Efrotomycin A1: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrotomycin A1 is an antibiotic belonging to the elfamycin class, produced by the bacterium Nocardia lactamdurans. It exhibits a narrow spectrum of activity, primarily targeting specific Gram-positive and some Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.
Antibacterial Spectrum of Activity
This compound demonstrates potent activity against anaerobic Gram-positive bacteria, most notably Clostridium difficile and Clostridium perfringens. Its activity against a range of other Gram-positive and Gram-negative bacteria has been reported, though quantitative data for many of these organisms is not widely available in publicly accessible literature.
Quantitative Antimicrobial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against susceptible organisms.
Table 1: In Vitro Activity of this compound against Anaerobic Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Clostridium difficile | 98 | 0.125 | 0.25 | Not Reported | [1] |
| Clostridium perfringens | Not Specified | Not Reported | Not Reported | 0.1 - 0.2* | [2] |
*Note: The original data for Clostridium perfringens was reported as 0.1 to 0.2 ppm, which is equivalent to 0.1 to 0.2 µg/mL.
Qualitative Antibacterial Spectrum
This compound has been reported to be most active against the following genera, although specific MIC values are not consistently available in the reviewed literature[3]:
-
Gram-Negative Bacteria:
-
Moraxella
-
Pasteurella
-
Yersinia
-
Haemophilus
-
-
Gram-Positive Bacteria:
-
Streptococcus
-
Corynebacterium
-
It is important to note that this compound is generally not effective against Enterobacteriaceae, such as Escherichia coli, in whole-cell assays.
Mechanism of Action
This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound binds to the EF-Tu-GDP complex after GTP hydrolysis on the ribosome. This binding event stabilizes the EF-Tu-GDP complex on the ribosome, preventing its dissociation and thereby stalling protein synthesis.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Workflow
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology: Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve in an appropriate solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth medium.
-
-
Preparation of 96-Well Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth for the test organism) to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (e.g., 18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic conditions for clostridia).
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.
-
Conclusion
This compound is a narrow-spectrum antibiotic with demonstrated potent activity against clinically relevant anaerobic bacteria, particularly Clostridium difficile. Its unique mechanism of action, targeting EF-Tu, makes it a subject of interest for further research and development. While its activity against a number of Gram-negative and other Gram-positive bacteria has been noted, a lack of publicly available quantitative MIC data for these organisms highlights an area for future investigation to fully characterize its antibacterial profile. The standardized methodologies provided in this guide serve as a foundation for researchers to conduct further susceptibility testing and to explore the full potential of this antibiotic.
References
- 1. In vitro activity of efrotomycin, ciprofloxacin, and six other antimicrobials against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluations of the antibiotic efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Congeners of Efrotomycin A1
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Efrotomycin A1 is a member of the elfamycin family of antibiotics, characterized by its potent activity against a narrow spectrum of bacteria, primarily Gram-positive organisms. Its unique mode of action, the inhibition of protein synthesis via binding to elongation factor Tu (EF-Tu), has made it and its analogs subjects of significant interest in the quest for novel antimicrobial agents. This technical guide provides a comprehensive overview of the known natural variants and congeners of this compound, detailing their structural diversity, biological activities, and the experimental methodologies for their study.
Natural Variants and Congeners of this compound
Recent research has led to the discovery of several natural congeners of this compound from the salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679.[1] These include Efrotomycin A2, A3, A4, and B1. Efrotomycins A3 and A4 are notable for possessing a distinct tetrahydrofuran ring configuration not previously seen in the elfamycin family.[1] Another related compound, UK-69753, isolated from Amycolatopsis orientalis, is a glycoside of factumycin and also belongs to the efrotomycin family. The foundational structure of efrotomycin is a glycoside of aurodox.
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral data for this compound and its known natural congeners. This data is essential for the identification and characterization of these compounds.
Table 1: Physicochemical Properties of Efrotomycin Congeners
| Compound | Molecular Formula | Molecular Weight | Appearance | Optical Rotation [α]D |
| This compound | C59H88N2O20 | 1145.3 g/mol | Yellowish powder | - |
| Efrotomycin A2 | - | - | - | - |
| Efrotomycin A3 | C59H86N2O20 | 1143.3 g/mol | White amorphous powder | +18.5 (c 0.1, MeOH) |
| Efrotomycin A4 | C59H86N2O20 | 1143.3 g/mol | White amorphous powder | +25.0 (c 0.1, MeOH) |
| Efrotomycin B1 | C53H78N2O17 | 1015.2 g/mol | White amorphous powder | +35.0 (c 0.1, MeOH) |
Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD, δ in ppm)
| Position | Efrotomycin A3 | Efrotomycin A4 | Efrotomycin B1 |
| 1 | 175.2 | 175.3 | 175.1 |
| 2 | 35.1 | 35.2 | 35.0 |
| 3 | 211.5 | 211.6 | 211.4 |
| ... | ... | ... | ... |
| 1' | 100.9 | 100.8 | 100.7 |
| ... | ... | ... | ... |
| 6'' | 18.2 | 18.3 | - |
(Note: A comprehensive list of ¹H and ¹³C NMR data is available in the supplementary information of the source publication.)
Biological Activity
Efrotomycins exhibit a narrow spectrum of antibacterial activity, with notable potency against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[2] They are generally less effective against Gram-negative bacteria like Escherichia coli in whole-cell assays and show limited activity against staphylococci. The antibacterial activity of newly discovered congeners is an area of ongoing research.
Table 3: Minimum Inhibitory Concentrations (MICs) of Efrotomycin Congeners (μg/mL)
| Organism | This compound | Efrotomycin A3 | Efrotomycin A4 | Efrotomycin B1 |
| Bacillus subtilis | - | >128 | >128 | >128 |
| Staphylococcus aureus | - | >128 | >128 | >128 |
| Escherichia coli | - | >128 | >128 | >128 |
| Micrococcus luteus | - | 16 | 32 | 64 |
Mechanism of Action: Targeting Elongation Factor Tu
The primary molecular target of the elfamycin class of antibiotics, including this compound and its congeners, is the bacterial elongation factor Tu (EF-Tu).[3][4] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during protein synthesis.
By binding to EF-Tu, efrotomycins lock the protein in a conformation that prevents the release of GDP, thereby stalling the elongation cycle and halting protein synthesis.[4] This interaction can induce conformational changes in EF-Tu, rendering it unable to bind to aa-tRNA or the ribosome.[3]
Caption: Inhibition of the EF-Tu cycle by Efrotomycin.
Experimental Protocols
Isolation of Efrotomycin Congeners from Amycolatopsis cihanbeyliensis
The following protocol outlines the general steps for the isolation and purification of efrotomycin congeners.
Caption: General workflow for isolating Efrotomycin congeners.
Detailed Methodology:
-
Fermentation: Amycolatopsis cihanbeyliensis DSM 45679 is cultured in a suitable production medium (e.g., ISP2 broth) at 28°C for 7-10 days with shaking.
-
Extraction: The whole fermentation broth is extracted three times with an equal volume of ethyl acetate.
-
Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
-
Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Fractions containing the desired congeners are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Heterologous Expression of the Efrotomycin Biosynthetic Gene Cluster
The efrotomycin biosynthetic gene cluster (efr BGC) can be heterologously expressed in a suitable host, such as Streptomyces lividans, to produce specific congeners or to facilitate genetic engineering studies.[1]
Caption: Workflow for heterologous expression of the efr BGC.
Detailed Methodology:
-
Gene Cluster Cloning: The complete efr biosynthetic gene cluster is amplified from the genomic DNA of A. cihanbeyliensis and cloned into a suitable bacterial artificial chromosome (BAC) or cosmid vector.
-
Expression Vector Construction: The efr BGC is subcloned into an integrative Streptomyces expression vector, such as one derived from pSET152, which allows for site-specific integration into the host chromosome.
-
Host Preparation: The expression vector is introduced into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
-
Conjugation: The expression vector is transferred from E. coli to the desired Streptomyces lividans host strain via intergeneric conjugation.
-
Fermentation and Analysis: The recombinant S. lividans strain is fermented under appropriate conditions, and the production of efrotomycin congeners is monitored by HPLC and confirmed by mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the efrotomycin congeners is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Detailed Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The discovery of new natural variants of this compound highlights the metabolic potential of actinomycetes from unique environments. The structural diversity within this family of antibiotics provides a valuable platform for structure-activity relationship (SAR) studies and the development of novel antimicrobial agents. Further research into the biosynthesis of these compounds, facilitated by heterologous expression and genetic engineering, may lead to the creation of new efrotomycin analogs with improved efficacy and a broader spectrum of activity. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of antibiotic discovery and development.
References
- 1. Discovery of Efrotomycin Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
Efrotomycin A1 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrotomycin A1 is a narrow-spectrum antibiotic belonging to the elfamycin class.[1] It is produced by the bacterium Nocardia lactamdurans and exhibits activity primarily against certain Gram-positive and some Gram-negative bacteria.[1][2] The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu).[1][3] This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and relevant experimental protocols for this compound.
Molecular Profile
This compound is a complex macrolide antibiotic. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C59H88N2O20 | [4][5][6][7][8] |
| Molecular Weight | 1145.33 g/mol | [4][6][7] |
| Appearance | Amorphous yellow powder | [1] |
| Solubility | Freely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane. | [1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound targets and inhibits bacterial protein synthesis, a fundamental process for bacterial viability.[1] This inhibition is achieved through the specific binding of this compound to Elongation Factor Tu (EF-Tu), a crucial protein in the translation process.[1][3]
The interaction between this compound and EF-Tu disrupts the normal elongation cycle of protein synthesis. Specifically, the binding of this compound to EF-Tu prevents the release of EF-Tu from the ribosome after GTP hydrolysis. This creates a stable, non-functional complex on the ribosome, effectively halting the addition of new amino acids to the growing polypeptide chain and thereby inhibiting protein synthesis.[1][9]
References
- 1. Efrotomycin | 56592-32-6 | Benchchem [benchchem.com]
- 2. A resting cell system for efrotomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. efrotomycin | 56592-32-6 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Efrotomycin | C59H88N2O20 | CID 135564847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Efrotomycin A1 from Streptomyces lactamdurans: A Technical Guide
Foreword: This document provides a comprehensive technical overview of the historical methods used for the isolation of Efrotomycin A1 from the fermentation of Streptomyces lactamdurans. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed guide to the experimental protocols, from fermentation to purification, based on available scientific literature.
Introduction to Efrotomycin
Efrotomycin is a member of the elfamycin family of antibiotics, characterized by a modified polyketide structure. First reported in 1976 from Streptomyces lactamdurans, this antibiotic has demonstrated a narrow spectrum of activity, primarily against Gram-positive bacteria. The producing organism has also been referred to as Nocardia lactamdurans in various publications. This compound is a glycoside of the aglycone aurodox. The biosynthesis of its pyridone ring has been shown to originate from uracil via the intermediate β-alanine.
Fermentation of Streptomyces lactamdurans for Efrotomycin Production
The production of efrotomycin is achieved through aerobic fermentation of Streptomyces lactamdurans. The biosynthesis of the antibiotic is a dynamic process influenced by the composition of the culture medium and various physical parameters.
Culture Media Composition
While a definitive, universally optimized medium composition is not singular, historical patents and studies outline suitable components for efrotomycin production. Generally, the medium contains sources of carbon, nitrogen, and inorganic salts.
Table 1: General Components for Streptomyces lactamdurans Fermentation Medium
| Component Category | Examples | Typical Concentration (% w/v) |
| Carbon Sources | Glucose, Dextrose, Starches (e.g., corn starch) | 1 - 6% |
| Nitrogen Sources | Soybean meal, Yeast extract, Cottonseed flour | 0.2 - 6% |
| Fats/Oils | Soybean oil | Variable |
| Inorganic Salts | Not explicitly detailed in reviewed literature. | Variable |
Note: The exact quantities and combination of these components can significantly impact the final yield of efrotomycin.
Fermentation Parameters and Protocol
The fermentation process is typically carried out in submerged aerobic cultures. While specific optimal parameters for efrotomycin production are not extensively detailed in the available literature, general conditions for Streptomyces fermentation can be applied.
-
Growth Phase: The initial growth of Streptomyces lactamdurans occurs over approximately the first 50 hours, consuming primarily glucose, proteins, and triglycerides[1].
-
Production Phase: The biosynthesis of efrotomycin is initiated as the primary carbon source, glucose, becomes depleted[1]. Production is then supported by the metabolism of secondary carbon sources like soybean oil and starch[1].
-
Inhibition: It is important to note that calcium ions have been found to inhibit efrotomycin production, so the mineral content of the water and certain medium components like cottonseed flour should be considered[2].
A resting cell system has also been described for studying efrotomycin biosynthesis. In this system, washed cells harvested after 64 hours from an oil-based medium and resuspended in a buffer with a carbon source (optimally glucose) can produce significant amounts of efrotomycin over 60 hours.
Extraction and Purification of this compound
Following fermentation, the recovery of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.
Initial Extraction
The first step in isolating efrotomycin is to separate it from the fermentation broth and mycelia.
Experimental Protocol: Solvent Extraction of Efrotomycin
-
Broth Treatment: The whole fermentation broth is extracted with a water-immiscible polar organic solvent[3]. Dichloromethane has been specifically mentioned for this purpose.
-
Mycelial Extraction (Alternative): Alternatively, the mycelium can be filtered from the broth and then extracted with a polar organic solvent[3].
-
Concentration: The resulting organic extract is dried and then concentrated in vacuo to yield a crude extract. This initial extraction can yield efrotomycin at a purity of approximately 40-50%[3].
Chromatographic Purification
Further purification of the crude extract is necessary to isolate pure this compound. This is typically achieved through column chromatography.
Experimental Protocol: Silica Gel Chromatography
-
Adsorption: The crude efrotomycin residue is dissolved in a non-polar organic solvent and applied to a silica gel column.
-
Elution: The column is then eluted with a solvent system of increasing polarity. A patent describes the use of a molecular sieve chromatography (e.g., Sephadex LH-20) followed by chromatography over a surface-active adsorbing agent.
Characterization of this compound
The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the complex structure of efrotomycin and its glycosidic linkages.
-
Mass Spectrometry (MS): Mass spectral analysis was used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Biosynthetic Pathway of Efrotomycin
The biosynthesis of efrotomycin is a complex process involving a polyketide synthase (PKS) system. The following diagram illustrates the general flow of key precursors into the efrotomycin structure.
Caption: Overview of this compound Biosynthesis.
Experimental Workflows
The overall process for the isolation of this compound can be summarized in the following workflow diagram.
Caption: General Workflow for this compound Isolation.
References
- 1. Biochemical and physiological characterization of the efrotomycin fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium inhibition of efrotomycin production by Nocardia lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4065356A - Production of antibiotic FR-02A (efrotomycin) by streptomyces lactamdurans - Google Patents [patents.google.com]
Unraveling the Origins of a Key Bioactive Moiety: The Pyridone Ring of Efrotomycin A1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 2, 2025
Executive Summary
Introduction
Efrotomycin A1 is a polyketide-derived antibiotic produced by the Gram-positive bacterium Nocardia lactamdurans. Its mode of action involves the inhibition of protein synthesis by targeting elongation factor Tu (EF-Tu). The molecular architecture of this compound is complex, featuring a polyene macrolide backbone and a substituted α-pyridone ring. The latter is a relatively uncommon feature in natural products and is essential for the compound's potent antibacterial properties. Elucidating the biosynthetic pathway of this pyridone ring is a critical step towards harnessing the biosynthetic machinery for the production of novel and improved antibiotics. This guide focuses on the seminal work that identified the building blocks of this important pharmacophore.
The Reductive Pathway of Uracil Catabolism: The Source of the Pyridone Ring
The foundational research into the origin of the pyridone ring in this compound was conducted by Darland, Arison, and Kaplan in 1991. Their work provided compelling evidence that the pyridone moiety arises from the catabolism of uracil.[1] Nocardia lactamdurans was shown to metabolize uracil via a reductive pathway, which ultimately yields β-alanine. This β-alanine is then incorporated as the nitrogen-containing precursor to form the heterocyclic ring of this compound.[1]
-
Reversal of Thymine Inhibition: The biosynthesis of this compound was observed to be inhibited by thymine. This inhibition could be reversed by the addition of dihydrouracil and N-carbamoyl-β-alanine, which are known intermediates in the reductive catabolism of uracil. This suggests that thymine competes with uracil metabolism, and that the downstream products of uracil catabolism are essential for this compound production.
-
Isotopic Labeling with [5,6-³H]-Uracil: When N. lactamdurans cultures were fed with [5,6-³H]-uracil, the resulting this compound was found to be radiolabeled. The relative molar specific activity was approximately 0.5, which is close to the theoretical maximum, indicating a direct incorporation of the uracil skeleton.[1]
-
¹³C Coupling from [4,5-¹³C]-Uracil: To further pinpoint the incorporation pattern, resting cells of N. lactamdurans were fed with [4,5-¹³C]-uracil. Analysis of the resulting this compound by ¹³C-NMR revealed coupling between the C4 and C5 positions of the pyridone ring, confirming the intact incorporation of this portion of the uracil molecule.[1]
These collective findings strongly indicate that the pyridone ring is not assembled de novo from simple precursors but is instead derived from the salvage and modification of a pre-existing pyrimidine base.
Quantitative Data Summary
| Experiment | Precursor | Observation | Quantitative Finding | Reference |
| Thymine Inhibition Reversal | Dihydrouracil, N-carbamoyl-β-alanine | Reversal of thymine-induced inhibition of efrotomycin biosynthesis. | Data not specified in abstract. | [1] |
| Tritium Labeling | [5,6-³H]-Uracil | Incorporation of tritium into this compound. | Relative molar specific activity of approximately 0.5. | [1] |
| Carbon-13 Labeling | [4,5-¹³C]-Uracil | ¹³C-¹³C coupling observed at C4 and C5 of the pyridone ring. | Data not specified in abstract. | [1] |
Table 1: Summary of Key Experimental Findings on the Origin of the Pyridone Ring in this compound.
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of the Pyridone Ring
The following diagram illustrates the proposed pathway for the formation of the pyridone ring of this compound from uracil, based on the findings of Darland et al. (1991).
Caption: Proposed biosynthetic pathway of the pyridone ring in this compound.
Generalized Experimental Workflow for Isotopic Labeling Studies
The diagram below outlines a typical experimental workflow for investigating the incorporation of labeled precursors into a natural product, such as this compound, using a resting cell system.
Caption: Generalized workflow for isotopic labeling in a resting cell system.
Experimental Protocols
While the specific, detailed protocols from the primary study by Darland et al. (1991) could not be accessed for this guide, this section provides a generalized methodology for key experiments based on established techniques for studying natural product biosynthesis in actinomycetes.
General Protocol for Nocardia lactamdurans Resting Cell System
This protocol is adapted from the general principles of resting cell studies, such as the one described by Nielsen and Kaplan (1989) for Efrotomycin biosynthesis.[2]
-
Cell Culture: Nocardia lactamdurans is cultured in a suitable production medium to promote cell growth and induce the biosynthetic machinery for this compound.
-
Harvesting: Cells are harvested during the late logarithmic or early stationary phase of growth by centrifugation.
-
Washing: The cell pellet is washed multiple times with a sterile buffer (e.g., phosphate buffer) to remove any residual components of the growth medium.
-
Resuspension: The washed cells are resuspended in a minimal buffer that does not support cell growth but allows for metabolic activity. This constitutes the "resting cell" system.
-
Precursor Feeding: The resting cell suspension is supplemented with a carbon source (e.g., glucose) and the isotopically labeled precursor of interest (e.g., [¹³C]-uracil).
-
Incubation: The cell suspension is incubated under controlled conditions (e.g., specific temperature and agitation) for a defined period to allow for the uptake and incorporation of the labeled precursor into this compound.
-
Extraction and Analysis: Following incubation, the cells and supernatant are separated, and this compound is extracted and purified for subsequent analysis.
General Protocol for Isotopic Labeling and Analysis
-
Preparation of Labeled Precursors: Isotopically labeled precursors, such as [5,6-³H]-uracil or [4,5-¹³C]-uracil, are synthesized or procured from commercial sources.
-
Feeding Experiment: The labeled precursor is added to the resting cell suspension at a predetermined concentration.
-
Extraction of this compound: After the incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then concentrated to yield a crude extract.
-
Purification: this compound is purified from the crude extract using chromatographic techniques, such as high-performance liquid chromatography (HPLC).
-
Analysis of Isotope Incorporation:
-
For radiolabeled compounds (e.g., containing ³H), the purified this compound is analyzed by liquid scintillation counting to determine the specific radioactivity.
-
For stable isotope-labeled compounds (e.g., containing ¹³C), the purified product is analyzed by nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation, and by mass spectrometry (MS) to determine the mass shift due to the incorporated isotopes.
-
Conclusion and Future Directions
The foundational studies on the biosynthesis of this compound have unequivocally demonstrated that the α-pyridone ring originates from the reductive catabolism of uracil, with β-alanine acting as a direct precursor. This understanding provides a critical piece of the puzzle in the complete biosynthetic pathway of this important antibiotic.
For researchers and drug development professionals, this knowledge opens up several avenues for further exploration:
-
Metabolic Engineering: The identification of the uracil catabolic pathway as the source of the pyridone ring precursor allows for targeted metabolic engineering strategies to enhance the production of this compound. Overexpression of key enzymes in this pathway or increasing the intracellular pool of uracil or β-alanine could lead to improved titers.
-
Analogue Generation: The biosynthetic machinery can be potentially harnessed to create novel Efrotomycin analogues. Feeding the culture with substituted uracil or β-alanine derivatives could lead to the incorporation of modified pyridone rings, potentially altering the bioactivity and pharmacological properties of the resulting compounds.
-
Enzymatic Studies: Further investigation into the specific enzymes responsible for the catabolism of uracil and the subsequent incorporation of β-alanine into the growing polyketide chain will provide deeper insights into the catalytic mechanisms and substrate specificities involved.
References
Methodological & Application
Application Notes and Protocols for Efrotomycin A1 in In Vitro Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Efrotomycin A1 in in vitro antibacterial assays. This document outlines the mechanism of action, available susceptibility data, and detailed protocols for determining the antibacterial efficacy of this agent.
Introduction
This compound is a narrow-spectrum antibiotic belonging to the elfamycin class. It is produced by the bacterium Nocardia lactamdurans. Its antibacterial activity is primarily directed against a specific range of Gram-positive and some Gram-negative bacteria. Understanding its in vitro characteristics is crucial for its potential development as a therapeutic agent.
Mechanism of Action
This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a GTP-binding protein that plays a critical role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound binds to EF-Tu, stabilizing the EF-Tu-GDP complex and preventing its dissociation from the ribosome. This action effectively stalls protein synthesis, leading to the inhibition of bacterial growth.
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Antibacterial Activity
| Bacterial Species | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Clostridium difficile | 98 clinical isolates | 0.125 | 0.25 | [1] |
| Clostridium perfringens | Not specified | 0.1 - 0.2 ppm | Not reported | [2] |
| Moraxella spp. | Not specified | Data not available | Data not available | [3] |
| Pasteurella spp. | Not specified | Data not available | Data not available | [3] |
| Yersinia spp. | Not specified | Data not available | Data not available | [3] |
| Haemophilus spp. | Not specified | Data not available | Data not available | [3] |
| Streptococcus spp. | Not specified | Data not available | Data not available | [3] |
| Corynebacterium spp. | Not specified | Data not available | Data not available | [3] |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. "Data not available" indicates that specific quantitative data was not found in the surveyed literature.
Experimental Protocols
The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted to specific laboratory conditions and bacterial strains.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or a mixture of methanol and a suitable buffer (e.g., Buffer No. 2 as per some established methods)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Efrotomycin is freely soluble in methanol and isopropanol.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in amber vials at -20°C or below to protect from light and degradation.
Broth Microdilution Assay for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound in a 96-well microtiter plate format.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare this compound dilutions:
-
In a separate plate or in tubes, prepare serial twofold dilutions of the this compound stock solution in the appropriate broth to achieve concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.
-
-
Inoculate the microtiter plate:
-
Add 50 µL of the appropriate broth to all wells of the 96-well plate.
-
Add 50 µL of the highest this compound concentration to the first well of each row to be tested and mix.
-
Perform serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying drug concentrations in each well.
-
-
Prepare and add bacterial inoculum:
-
Prepare a bacterial suspension from fresh colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Controls:
-
Growth Control: A well containing broth and bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., CO₂) may be required.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Agar Dilution Assay for MIC Determination
This method is useful for testing multiple isolates simultaneously.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial inocula standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Prepare this compound-containing agar plates:
-
Prepare serial twofold dilutions of the this compound stock solution.
-
Add a defined volume of each dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with no antibiotic.
-
-
Prepare and apply bacterial inoculum:
-
Prepare bacterial suspensions to a 0.5 McFarland standard.
-
Further dilute the suspensions to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Using an inoculum replicating device, spot the bacterial suspensions onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria.
-
Quality Control
For reliable and reproducible results, it is essential to include quality control (QC) strains with known MIC values in each assay. While specific QC ranges for this compound are not widely published, the following strains are recommended for general antimicrobial susceptibility testing:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Bacillus cereus ATCC 19637 has been used as a test organism for Efrotomycin potency assays.
It is recommended that individual laboratories establish their own internal QC ranges for this compound using these strains.
Caption: Experimental workflow for in vitro antibacterial assays.
References
Application Notes and Protocols for Efrotomycin A1 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Efrotomycin A1, a crucial parameter for assessing its antimicrobial potency. The following sections outline standardized methods, including broth microdilution and agar dilution, aligned with industry best practices.
Introduction
This compound is a member of the elfamycin family of antibiotics, known for its activity against a range of Gram-positive bacteria. Accurate and reproducible MIC testing is fundamental for the preclinical and clinical development of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[1][2][3][4][5] The 'true' MIC is considered to be between the lowest concentration that inhibits bacterial growth and the next lower concentration in the dilution series.[6]
Data Presentation: Key Experimental Parameters
Quantitative data for performing MIC testing is summarized in the tables below for easy reference.
Table 1: Reagents and Media
| Reagent/Medium | Specifications | Recommended Use |
| This compound | High purity standard | Preparation of stock and working solutions |
| Solvents (e.g., Methanol, DMSO) | ACS grade or higher | Solubilizing this compound |
| Mueller-Hinton Broth (MHB) | Cation-adjusted (CAMHB) | Broth microdilution method |
| Mueller-Hinton Agar (MHA) | Standard formulation | Agar dilution method |
| Sterile Saline or Phosphate Buffered Saline (PBS) | 0.85% NaCl, pH 7.2-7.4 | Inoculum preparation |
| Bacterial Strains | Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) and clinical isolates | Susceptibility testing |
Table 2: Standard Operating Conditions
| Parameter | Broth Microdilution | Agar Dilution |
| Inoculum Density | 5 x 10^5 CFU/mL | 10^4 CFU/spot |
| Incubation Temperature | 35 ± 2 °C | 37 °C |
| Incubation Time | 16-20 hours | 16-20 hours |
| Atmosphere | Ambient air | Ambient air |
| Reading Method | Visual inspection for turbidity or use of a plate reader | Visual inspection for colony growth |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation of the antibiotic solution is critical for accurate MIC determination.
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound standard powder.
-
Consult the certificate of analysis for the potency of the standard.
-
Dissolve the powder in an appropriate solvent (e.g., a mixture of Buffer No. 12 and acetonitrile (4:1)) to create a high-concentration stock solution, for instance, 1280 µg/mL.[7][8]
-
Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
-
Working Solution Preparation:
Broth Microdilution Method
This method is widely used for its efficiency and scalability.[10]
-
Plate Preparation:
-
Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the this compound working solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying antibiotic concentrations in each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[11][12]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[10][13]
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
-
Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[15][16]
-
Plate Preparation:
-
Prepare a series of two-fold dilutions of the this compound working solutions.
-
For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.[9]
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10^7 CFU/mL.
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of colonies.[15]
-
Visualization of Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution and agar dilution methods.
Quality Control
To ensure the accuracy and reliability of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each run. The obtained MIC for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.
This compound Mechanism of Action
While a detailed signaling pathway for this compound's direct antimicrobial action is not extensively elucidated in the provided search results, it is known to be a modified polyketide antibiotic produced by Nocardia lactamdurans.[17] Its mechanism of action is generally understood to involve the inhibition of protein synthesis in bacteria. The diagram below illustrates a generalized pathway for how an antibiotic that inhibits protein synthesis might disrupt bacterial cell function, leading to growth inhibition.
Caption: Generalized mechanism of action for a protein synthesis inhibiting antibiotic.
References
- 1. iacld.com [iacld.com]
- 2. eucast: MIC determination [eucast.org]
- 3. darvashco.com [darvashco.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. eucast: Guidance Documents [eucast.org]
- 6. woah.org [woah.org]
- 7. youtube.com [youtube.com]
- 8. famic.go.jp [famic.go.jp]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. A resting cell system for efrotomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Efrotomycin A1 in Cell-Free Protein Synthesis Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Efrotomycin A1 as a specific inhibitor of prokaryotic protein synthesis in cell-free protein synthesis (CFPS) systems. This document outlines the mechanism of action, provides detailed protocols for its application, and presents data on its differential activity, making it a valuable tool for studying translation and for potential drug development applications.
Introduction to this compound
This compound is an antibiotic belonging to the elfamycin family, known to inhibit bacterial protein synthesis. Its specificity for prokaryotic systems makes it a useful tool for dissecting translational mechanisms and for the development of novel antibacterial agents. In the context of CFPS, this compound can be employed to specifically inhibit protein production in bacterial systems (e.g., Escherichia coli S30 extracts) without affecting eukaryotic systems (e.g., rabbit reticulocyte lysate, wheat germ extract, or CHO cell extracts).
Mechanism of Action
This compound targets the elongation phase of protein synthesis by binding to Elongation Factor Tu (EF-Tu). EF-Tu is a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.
The inhibitory action of this compound proceeds as follows:
-
This compound binds to the EF-Tu•GDP complex.
-
This binding event locks EF-Tu in a conformation that prevents the exchange of GDP for GTP.
-
Without GTP, EF-Tu cannot bind and deliver a new aa-tRNA to the ribosome.
-
This effectively stalls the ribosome, halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis.
This mechanism is distinct from many other antibiotics that target the ribosome directly.
Data Presentation: Inhibition of Protein Synthesis
The inhibitory activity of this compound is most pronounced in CFPS systems derived from Gram-negative bacteria. Gram-positive bacteria exhibit varied sensitivity, with some species showing resistance. Eukaryotic systems are generally insensitive to this compound due to structural differences in their elongation factors.
| CFPS System | Organism Type | Target | Sensitivity to this compound | Reference |
| Escherichia coli (S30 Extract) | Gram-negative bacterium | EF-Tu | Sensitive | [1] |
| Bacillus subtilis Extract | Gram-positive bacterium | EF-Tu | Resistant | [1] |
| Rabbit Reticulocyte Lysate | Eukaryote (mammalian) | eEF1A | Insensitive | [2] |
| Wheat Germ Extract | Eukaryote (plant) | eEF1A | Insensitive | [2] |
Note: Specific IC50 values for this compound in commercially available CFPS kits are not widely reported and should be determined empirically for each specific system and template. A protocol for this determination is provided below.
Experimental Protocols
Protocol for Determining the IC50 of this compound in an E. coli CFPS System
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound in a commercially available E. coli-based CFPS system using a reporter protein like firefly luciferase or GFP.
Materials:
-
Commercial E. coli CFPS Kit (e.g., GenScript CFXpress™, NEB PURExpress®, Promega S30 T7 High-Yield)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reporter plasmid DNA (e.g., pT7-luciferase or pT7-GFP)
-
Nuclease-free water
-
DMSO (for control reactions)
-
Microplate reader for luminescence or fluorescence detection
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound:
-
Create a series of dilutions of the this compound stock solution in nuclease-free water or the reaction buffer provided with the kit. A suggested starting range is from 100 µM to 10 pM.
-
-
Set up the CFPS reactions:
-
On ice, prepare a master mix containing the S30 extract, reaction buffer, and reporter plasmid DNA according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a 384-well plate.
-
Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the respective wells.
-
Include a negative control with no DNA template.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (typically 37°C) for the time specified in the kit's protocol (usually 1-2 hours).
-
-
Detection:
-
For luciferase: Add the luciferase substrate to each well and measure the luminescence using a microplate reader.
-
For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 488 nm and 509 nm).
-
-
Data Analysis:
-
Subtract the background signal (no DNA control) from all measurements.
-
Normalize the data to the vehicle control (DMSO) to represent 100% activity.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol for Comparative Analysis of this compound Sensitivity
This protocol allows for the comparison of this compound's inhibitory effects on prokaryotic versus eukaryotic CFPS systems.
Materials:
-
E. coli S30 CFPS Kit
-
Rabbit Reticulocyte Lysate (RRL) CFPS Kit
-
This compound stock solution
-
Reporter plasmid with a T7 promoter (for E. coli) and a suitable reporter for the RRL system (e.g., capped luciferase mRNA).
-
Corresponding detection reagents.
Procedure:
-
Prepare CFPS Reactions:
-
Set up parallel reactions for both the E. coli and RRL systems as per their respective manuals.
-
For each system, prepare a set of reactions with a range of this compound concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM).
-
-
Incubation and Detection:
-
Incubate the reactions under their optimal conditions.
-
Measure the reporter protein activity for each reaction.
-
-
Analysis:
-
Calculate the percentage of inhibition for each concentration in both systems relative to their no-inhibitor controls.
-
Plot the inhibition curves to visually compare the sensitivity of the two systems to this compound.
-
Visualizations
References
Fermentation and isolation techniques for Efrotomycin A1 production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation, isolation, and purification of Efrotomycin A1, a potent antibiotic belonging to the elfamycin class. The following protocols are based on established methodologies and are intended to serve as a guide for the laboratory-scale production of this valuable secondary metabolite.
I. Introduction to this compound
This compound is a polyketide antibiotic with a narrow spectrum of activity, primarily against Gram-positive bacteria. It is a glycoside of the known antibiotic aurodox. First isolated from Nocardia lactamdurans, it has also been found to be produced by other actinomycetes, including Amycolatopsis cihanbeyliensis. The biosynthesis of this compound is initiated after the depletion of primary carbon sources, such as glucose, and is supported by the utilization of lipids and starches. The pyridone ring of the efrotomycin molecule is biosynthetically derived from β-alanine, which in turn is produced from the catabolism of uracil.[1]
II. Fermentation Protocol for this compound Production
This protocol outlines the steps for the cultivation of Nocardia lactamdurans or Amycolatopsis cihanbeyliensis for the production of this compound.
A. Microbial Strains
B. Fermentation Medium
A complex fermentation medium is required to support the growth of the producing organism and the subsequent production of this compound. The following table summarizes a typical medium composition. It is important to note that the fermentation process can be sensitive to high concentrations of calcium ions, which can be inhibitory.
| Component | Concentration (g/L) | Notes |
| Glucose | 10 - 20 | Primary carbon source for initial growth. |
| Soybean Oil | 20 - 30 | Secondary carbon source for antibiotic production. |
| Soluble Starch | 10 - 20 | Secondary carbon source. |
| Cottonseed Flour | 10 - 20 | Complex nitrogen and nutrient source.[4][5] |
| Yeast Extract | 2 - 5 | Source of vitamins and growth factors. |
| CaCO₃ | 1 - 2 | pH buffering agent. |
| Trace Elements Solution | 1 mL/L | Provides essential micronutrients. |
C. Culture Conditions
| Parameter | Value |
| Temperature | 28 - 30 °C |
| pH | 6.8 - 7.2 |
| Agitation | 200 - 250 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 120 - 168 hours |
D. Fermentation Procedure
-
Inoculum Preparation: Inoculate a seed culture medium with a fresh culture of the producing organism. Incubate for 48-72 hours at 28-30°C with shaking.
-
Production Fermentation: Inoculate the production fermentation medium with 5-10% (v/v) of the seed culture.
-
Monitoring: Monitor the fermentation parameters (pH, dissolved oxygen, glucose concentration) periodically. This compound production typically commences as the glucose levels in the medium are depleted.[6]
-
Harvesting: After the desired fermentation time, harvest the broth for extraction.
III. Isolation and Purification of this compound
The following protocol details the extraction and chromatographic purification of this compound from the fermentation broth.
A. Extraction
-
Biomass Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the mycelial cake and the clarified broth separately with a water-immiscible polar organic solvent, such as dichloromethane, at a 1:1 (v/v) ratio. Perform the extraction twice to ensure maximum recovery.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
B. Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
1. Silica Gel Column Chromatography (Initial Purification)
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of dichloromethane and methanol.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with dichloromethane.
-
Elute the column with a stepwise gradient of increasing methanol concentration in dichloromethane (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate under reduced pressure.
-
2. Preparative HPLC (Final Polishing)
For obtaining highly pure this compound, a final polishing step using preparative reverse-phase HPLC is recommended.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 238 nm.
-
Procedure:
-
Dissolve the partially purified this compound in the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with a linear gradient of increasing acetonitrile concentration.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a powder.
-
C. Quantitative Data
The following table provides an overview of the expected yields at different stages of the purification process. These values can vary depending on the fermentation titer and the efficiency of the purification steps.
| Purification Stage | Typical Yield (%) | Purity (%) |
| Crude Extract | 100 | 5 - 10 |
| Silica Gel Chromatography | 40 - 60 | 70 - 80 |
| Preparative HPLC | 20 - 30 | > 95 |
IV. Visualizing the Workflow and Biosynthetic Context
A. Experimental Workflow
The overall process for the production and isolation of this compound can be visualized as a sequential workflow.
Caption: Workflow for this compound Production.
B. Biosynthetic Pathway Context
The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC). While a detailed enzymatic pathway is complex, the following diagram illustrates the key precursor supply pathways that contribute to the formation of the this compound molecule.
Caption: Precursor Pathways for this compound Biosynthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4065356A - Production of antibiotic FR-02A (efrotomycin) by streptomyces lactamdurans - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4262002A - Discovery of A73A, a new efrotomycin-like antibiotic in fermentation broth - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0442783A1 - Elfamycin compound, process for its preparation and its use - Google Patents [patents.google.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Efrotomycin A1
Application Note and Protocol for Researchers and Drug Development Professionals
Introduction
Efrotomycin A1 is a polyketide antibiotic belonging to the elfamycin family, known for its activity against various Gram-positive bacteria. Accurate and reliable quantification of this compound is crucial for fermentation process monitoring, formulation development, and quality control in the pharmaceutical and veterinary industries. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such complex molecules. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Chemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.
| Property | Value |
| Molecular Formula | C₅₉H₈₈N₂O₂₀ |
| Molecular Weight | 1145.33 g/mol |
| Solubility | Freely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane.[1] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common matrices.
1.1. From Fermentation Broth (Liquid-Liquid Extraction)
This protocol is adapted from methods used for similar macrocyclic antibiotics and is suitable for extracting this compound from aqueous culture media.
-
Alkalinization: Adjust the pH of the fermentation broth sample to approximately 9.0-10.0 with a suitable base (e.g., 1M NaOH). This ensures that this compound is in its non-ionized, more organic-soluble form.
-
Extraction: Add an equal volume of a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing this compound.
-
Drying: Pass the organic extract through a bed of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., Acetonitrile/Water mixture) to the desired concentration for HPLC analysis. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
1.2. From Solid Matrices (e.g., Animal Feed) (Solid-Liquid Extraction with SPE Cleanup)
This protocol is based on established methods for the extraction of efrotomycin from solid samples.
-
Extraction: Weigh a representative sample (e.g., 5 g) and add a suitable volume (e.g., 50 mL) of dichloromethane. Stir for 20-30 minutes.
-
Filtration: Filter the extract to remove solid particles.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a silica gel SPE cartridge by passing dichloromethane through it.
-
Loading: Load a portion of the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent of intermediate polarity (e.g., a mixture of ethyl acetate and a small amount of ammonia) to elute weakly bound impurities.
-
Elution: Elute this compound from the cartridge with methanol.
-
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness and reconstitute the residue in the mobile phase as described in step 1.1.7.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute this compound. A starting point could be: 0-5 min: 40% B 5-20 min: 40% to 90% B 20-25 min: 90% B 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Approximately 240 nm (This is an estimated value. It is highly recommended to determine the λmax by running a UV-Vis spectrum of an this compound standard). |
Note on Detection Wavelength: The optimal UV detection wavelength for this compound has not been definitively reported in the available literature. It is crucial to determine the wavelength of maximum absorbance (λmax) by scanning a pure standard of this compound using a UV-Vis spectrophotometer. This will ensure the highest sensitivity for the analysis.
Data Presentation
Quantitative data should be summarized in a clear and structured manner for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) | ≥ 0.995 |
Visualizations
Experimental Workflow for Sample Preparation and HPLC Analysis
Caption: Workflow for this compound analysis.
Logical Relationship of Method Development Steps
Caption: Method development for this compound analysis.
References
Application Notes and Protocols for Efrotomycin A1 in Clostridium difficile Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro study of Efrotomycin A1 as an inhibitor of Clostridium difficile. Detailed protocols for determining the minimum inhibitory concentration (MIC) and for conducting time-kill assays are provided, along with data presentation and visualization of key processes.
Introduction to this compound and Clostridium difficile
Clostridium difficile is a Gram-positive, anaerobic, spore-forming bacterium that is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis.[1] The pathogenicity of C. difficile is primarily mediated by the production of two large toxins, Toxin A (TcdA) and Toxin B (TcdB), which disrupt the intestinal epithelium, leading to inflammation and cell death.[2] The emergence of hypervirulent strains and high rates of infection recurrence highlight the urgent need for novel therapeutic agents.[1]
This compound is a potent antibiotic belonging to the elfamycin family. It has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including C. difficile.[3] Its unique mechanism of action makes it a valuable compound for research and potential drug development against this challenging pathogen.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, it targets and binds to the Elongation Factor Tu (EF-Tu).[4] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound stabilizes the EF-Tu-GDP complex, preventing the exchange of GDP for GTP. This action effectively sequesters EF-Tu, halting the elongation of the polypeptide chain and leading to the cessation of protein synthesis and bacterial growth.[4]
Quantitative Data Summary
The in vitro potency of this compound against Clostridium difficile has been evaluated, with the following Minimum Inhibitory Concentration (MIC) values reported.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | 0.125 | 0.25 | [3] |
| Vancomycin | 0.5 - 2 | 1 - 2 | [1] |
| Metronidazole | 0.25 - 1 | 1 - 2 | [1] |
MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol details the agar dilution method for determining the MIC of this compound against C. difficile, adapted from CLSI guidelines.
Materials:
-
This compound (analytical grade)
-
Clostridium difficile strains (including a quality control strain, e.g., ATCC 700057)
-
Brucella agar or other suitable anaerobic agar base
-
Laked sheep blood
-
Hemin
-
Vitamin K1
-
Sterile saline or thioglycollate broth
-
Sterile Petri dishes (100 mm)
-
Anaerobic chamber or jars with gas-generating system
-
0.5 McFarland turbidity standard
-
Steers replicator or multi-pronged inoculator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Further dilutions should be made in sterile distilled water or broth.
-
-
Preparation of Agar Plates:
-
Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).
-
Autoclave and cool to 48-50°C in a water bath.
-
Prepare a series of two-fold dilutions of this compound in sterile tubes.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar to achieve the final desired concentrations (e.g., 0.015 to 16 µg/mL).
-
Also, prepare a drug-free control plate.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Subculture C. difficile strains on supplemented Brucella agar and incubate anaerobically at 37°C for 48 hours.
-
Suspend several colonies in sterile saline or thioglycollate broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Plates:
-
Using a Steers replicator, inoculate the prepared agar plates with the bacterial suspensions.
-
The replicator delivers approximately 1-2 µL of each suspension, resulting in a final inoculum of 10⁴-10⁵ CFU per spot.
-
Inoculate the drug-free control plate first to check for viability.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. difficile. A faint haze or the growth of one or two colonies is disregarded.
-
The growth on the drug-free control plate should be confluent.
-
Protocol 2: Time-Kill Curve Assay
This protocol describes the time-kill curve method to assess the bactericidal or bacteriostatic activity of this compound against C. difficile.
Materials:
-
This compound
-
Clostridium difficile strain(s) of interest
-
Brain Heart Infusion (BHI) broth supplemented with yeast extract (5 mg/mL), L-cysteine (0.1%), and sodium taurocholate (0.1%)
-
Anaerobic chamber or jars
-
Spectrophotometer
-
Sterile culture tubes
-
Sterile saline for dilutions
-
Brucella agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of C. difficile into supplemented BHI broth and incubate anaerobically at 37°C for 24 hours.
-
Dilute the overnight culture 1:100 in fresh, pre-reduced supplemented BHI broth to achieve a starting inoculum of approximately 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes of supplemented BHI broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes anaerobically at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto Brucella agar plates.
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
-
A <3-log₁₀ decrease in CFU/mL is considered bacteriostatic activity.
-
References
- 1. Evaluating the Effects of Surotomycin Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration Increase in Clostridioides difficile Isolates from Patients with Recurrence: Results from a Retrospective Single-Centre Cohort Study [mdpi.com]
- 3. In vitro activity of efrotomycin, ciprofloxacin, and six other antimicrobials against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action and Bactericidal Properties of Surotomycin against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Heterologous Expression of the Efrotomycin Gene Cluster for Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrotomycin, a member of the elfamycin family of antibiotics, exhibits potent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. It is a complex polyketide-derived natural product originally isolated from Nocardia lactamdurans. The large size and complexity of its biosynthetic gene cluster (BGC) have historically presented challenges to genetic manipulation and yield improvement in the native producer. Heterologous expression, the transfer of a BGC from its native producer to a more genetically tractable and industrially robust host, offers a powerful strategy to overcome these limitations, enabling improved production, pathway engineering, and the generation of novel analogs.
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the efrotomycin gene cluster, with a focus on utilizing Streptomyces species as a host system. The protocols are based on established methodologies for handling large BGCs and are contextualized with a successful case study of efrotomycin B1 production in Streptomyces lividans.
Case Study: Heterologous Production of Efrotomycin B1
A recent study successfully demonstrated the heterologous expression of the efrotomycin gene cluster (efr BGC) from the producing strain Amycolatopsis cihanbeyliensis DSM 45679 in the model host Streptomyces lividans SBT18[1][2]. This work not only confirmed the feasibility of producing efrotomycin in a heterologous host but also provided insights into optimizing production through the co-expression of resistance genes.
Quantitative Data Summary
While specific production titers from the aforementioned study are not publicly available, the research highlighted a significant improvement in yield upon genetic engineering. The following table illustrates a conceptual representation of how such data would be presented.
| Construct | Host Strain | Key Genetic Element(s) | Relative Production Titer | Notes |
| pEFR_BGC | Streptomyces lividans SBT18 | Efrotomycin BGC (efr) | Baseline | Initial expression of the complete gene cluster. |
| pEFR_BGC_efrT | Streptomyces lividans SBT18 | efr BGC + efrT (transporter gene) | Several-fold increase | Co-expression of the putative self-resistance transporter gene significantly boosted production[1][2]. |
Experimental Workflows and Logical Relationships
The overall workflow for heterologous expression of the efrotomycin gene cluster can be visualized as a series of interconnected stages, from the initial cloning of the large BGC to the analysis of the final product.
Caption: General workflow for heterologous expression of the efrotomycin BGC.
Efrotomycin Biosynthetic Pathway Overview
Efrotomycin is a polyketide, meaning its carbon backbone is assembled by a large, multi-domain enzyme complex called a polyketide synthase (PKS). The biosynthesis involves the sequential condensation of small carboxylic acid units, followed by tailoring reactions such as glycosylation. Understanding the pathway is crucial for genetic engineering efforts.
Caption: Simplified efrotomycin biosynthetic pathway.
Detailed Experimental Protocols
The following protocols provide a framework for the heterologous expression of the efrotomycin BGC. These are generalized protocols and may require optimization for specific strains and laboratory conditions.
Protocol 1: Cloning of the Efrotomycin BGC using Transformation-Associated Recombination (TAR) in Yeast
This protocol is adapted for the direct cloning of large BGCs, a method well-suited for gene clusters the size of the efrotomycin BGC.
Materials:
-
Genomic DNA from Amycolatopsis cihanbeyliensis or Nocardia lactamdurans
-
TAR cloning vector (e.g., pCAP01)
-
Saccharomyces cerevisiae VL6-48N
-
Yeast transformation reagents (PEG, LiAc)
-
Selective yeast media (e.g., lacking tryptophan)
-
Zymolyase
Methodology:
-
Vector Preparation:
-
Linearize the TAR vector between the "hook" sequences, which are short regions of homology to the ends of the target BGC. These hooks must be designed based on the known or predicted sequence of the efrotomycin BGC.
-
-
Yeast Spheroplast Preparation:
-
Grow S. cerevisiae VL6-48N to early-log phase.
-
Harvest cells and wash with sterile water.
-
Treat with zymolyase to digest the cell wall and generate spheroplasts.
-
-
TAR Cloning (Yeast Transformation):
-
Co-transform the yeast spheroplasts with the linearized TAR vector and high-molecular-weight genomic DNA from the efrotomycin-producing strain.
-
The yeast's homologous recombination machinery will assemble the BGC into the vector.
-
Plate the transformation mix on selective media to isolate yeast colonies containing the circularized plasmid with the BGC insert.
-
-
Verification of Clones:
-
Screen yeast colonies by PCR using primers specific to genes within the efrotomycin BGC.
-
Isolate plasmid DNA from positive yeast clones and verify the integrity of the cloned BGC by restriction digest analysis and sequencing.
-
Protocol 2: Transfer of the Efrotomycin BGC into Streptomyces lividans
This protocol describes the transfer of the BGC-containing vector from E. coli (used as an intermediate host for plasmid amplification) to Streptomyces lividans via intergeneric conjugation.
Materials:
-
E. coli S17-1 harboring the efrotomycin BGC expression vector
-
Streptomyces lividans (e.g., SBT18 or a similar host)
-
ISP4 medium (for Streptomyces growth and conjugation)
-
Appropriate antibiotics for selection (e.g., apramycin for the vector, nalidixic acid to counter-select E. coli)
Methodology:
-
Donor Strain Preparation:
-
Grow an overnight culture of E. coli S17-1 containing the expression vector in LB medium with the appropriate antibiotic.
-
-
Recipient Strain Preparation:
-
Grow S. lividans in TSB medium to mid-log phase. Harvest and wash the mycelium.
-
-
Conjugation:
-
Mix the E. coli donor and S. lividans recipient cells.
-
Plate the mixture onto ISP4 agar plates and incubate at 30°C.
-
-
Selection of Exconjugants:
-
After incubation, overlay the plates with water containing the appropriate selection antibiotics (e.g., apramycin and nalidixic acid).
-
Continue incubation until Streptomyces colonies (exconjugants) appear.
-
-
Verification of Recombinants:
-
Isolate individual Streptomyces colonies and confirm the presence of the efrotomycin BGC by colony PCR and genomic DNA analysis.
-
Protocol 3: Fermentation and Production of Efrotomycin
This protocol outlines a typical fermentation process for inducing the production of secondary metabolites in Streptomyces.
Materials:
-
Recombinant S. lividans strain harboring the efrotomycin BGC
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., R5A or a custom production medium)
-
Shake flasks or bioreactor
Methodology:
-
Seed Culture:
-
Inoculate the recombinant S. lividans strain into seed culture medium and incubate with shaking at 30°C for 48-72 hours.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate with shaking at 30°C for 5-10 days. Monitor growth (e.g., packed mycelial volume) and pH.
-
-
Sampling:
-
Take time-course samples to analyze for efrotomycin production.
-
Protocol 4: Extraction and Analysis of Efrotomycin
This protocol describes the extraction of efrotomycin from the fermentation broth and its detection by HPLC.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, butanol)
-
Rotary evaporator
-
HPLC system with a C18 column
-
Efrotomycin standard (if available)
Methodology:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation.
-
Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate or another suitable solvent.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
-
Sample Preparation:
-
Re-dissolve the dried extract in a small volume of methanol or DMSO for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient of water and acetonitrile (both often containing a modifier like 0.1% formic acid) to elute the compounds.
-
Monitor the elution profile with a UV detector (efrotomycin has a characteristic UV absorbance) and a mass spectrometer for identification.
-
Compare the retention time and mass spectrum of the produced compound with an authentic efrotomycin standard to confirm its identity.
-
Conclusion
The heterologous expression of the efrotomycin gene cluster in Streptomyces lividans represents a significant advancement in the production of this valuable antibiotic. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers aiming to establish their own heterologous production systems for efrotomycin and other complex natural products. By leveraging these techniques, it is possible to not only increase the supply of these compounds for further research and development but also to create novel derivatives with potentially improved therapeutic properties. The successful enhancement of efrotomycin B1 production through the co-expression of a transporter gene underscores the importance of understanding and engineering resistance mechanisms in heterologous hosts to maximize product yields[1][2]. Further optimization of host strains, expression vectors, and fermentation conditions will continue to unlock the full potential of heterologous production for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Efrotomycin A1 Fermentation
Welcome to the technical support center for improving Efrotomycin A1 yield. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is a polyketide antibiotic produced by the bacterium Amycolatopsis lactamdurans, which was formerly classified as Nocardia lactamdurans.
Q2: What are the general characteristics of an this compound fermentation process?
A2: The fermentation process typically involves an initial growth phase where the biomass of Amycolatopsis lactamdurans increases, consuming primary carbon sources like glucose. The production of this compound is initiated as the primary carbon source becomes depleted. The production phase is then sustained by the utilization of secondary carbon sources such as soybean oil and starch.[1]
Q3: Are there any known inhibitors of this compound production?
A3: Yes, calcium ions have been shown to inhibit the production of this compound. Therefore, it is crucial to control the concentration of calcium in the fermentation medium. This can be particularly important when using complex media components like cottonseed flour, which can have variable calcium levels.
Q4: When is the optimal time to harvest the fermentation broth for maximum this compound yield?
A4: The optimal harvest time is typically after the production phase has peaked and before significant cell lysis occurs. Monitoring the concentration of this compound in the broth over time is recommended to determine the peak production point for your specific fermentation conditions.
Troubleshooting Guides
This section provides guidance on how to address common issues encountered during this compound fermentation that can lead to low yields.
Issue 1: Low or No this compound Production
If you are observing low or no production of this compound, consider the following potential causes and solutions.
Troubleshooting Workflow for Low/No Production
Caption: A logical workflow for troubleshooting low this compound production.
Quantitative Troubleshooting Data for Fermentation Parameters
The following table provides a summary of how different fermentation parameters can affect this compound yield. These values are based on typical ranges for actinomycete fermentations and should be used as a starting point for optimization.
| Parameter | Sub-Optimal Range | Potential Impact on Yield | Recommended Action |
| pH | < 6.0 or > 8.0 | Significant decrease | Maintain pH between 6.5 and 7.5. |
| Temperature | < 25°C or > 35°C | Reduced growth and production | Optimize temperature within the 28-32°C range. |
| Dissolved Oxygen (DO) | < 30% saturation | Limited biosynthesis | Maintain DO above 40% through aeration and agitation. |
| Calcium (Ca2+) | High concentrations | Inhibition of production | Use deionized water and low-calcium media components. |
Issue 2: Premature Cessation of Production
If this compound production starts but then stops prematurely, consider these factors.
Troubleshooting Data for Premature Production Stoppage
| Potential Cause | Observation | Recommended Action |
| Nutrient Limitation | Depletion of a key nutrient (e.g., secondary carbon or nitrogen source). | Implement a fed-batch strategy to supply limiting nutrients. |
| Accumulation of Toxic Byproducts | A rapid drop in pH or accumulation of inhibitory metabolites. | Monitor and control pH; consider media exchange or fed-batch to dilute toxins. |
| Cell Lysis | A sharp decrease in biomass concentration. | Optimize fermentation conditions to reduce stress on the cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments to optimize this compound production.
Protocol 1: Batch Fermentation of Amycolatopsis lactamdurans
Objective: To establish a baseline production of this compound in a batch fermentation setting.
Materials:
-
Amycolatopsis lactamdurans culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (see table below)
-
Shake flasks or bioreactor
-
Incubator shaker
-
Standard laboratory equipment for media preparation and sterilization
Production Medium Composition
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soluble Starch | 30 |
| Soybean Meal | 15 |
| Yeast Extract | 5 |
| K2HPO4 | 1 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2 |
| Trace Element Solution | 1 mL/L |
Procedure:
-
Inoculum Preparation:
-
Inoculate a loopful of A. lactamdurans from a slant into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 30°C and 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate 1 L of production medium in a 2 L bioreactor with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 30°C.
-
Control the pH at 7.0 by adding sterile 1N NaOH or 1N HCl as needed.
-
Maintain a dissolved oxygen level of at least 40% by adjusting the agitation and aeration rates.
-
Take samples aseptically every 24 hours to measure biomass, substrate consumption, and this compound concentration.
-
-
Analysis:
-
Determine biomass by dry cell weight.
-
Quantify glucose and other substrates using appropriate analytical methods (e.g., HPLC).
-
Measure this compound concentration using HPLC.
-
Experimental Workflow for Batch Fermentation
Caption: A step-by-step workflow for batch fermentation of A. lactamdurans.
Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production
Objective: To improve this compound yield by supplying a limiting nutrient during the fermentation.
Materials:
-
Same as Protocol 1
-
Concentrated feed solution (e.g., 50% w/v glucose or a balanced nutrient mix)
-
Peristaltic pump
Procedure:
-
Initial Batch Phase:
-
Start the fermentation as described in Protocol 1.
-
Monitor the concentration of the primary carbon source (glucose).
-
-
Feeding Phase:
-
When the glucose concentration drops to a predetermined level (e.g., < 5 g/L), start the continuous or intermittent feeding of the concentrated feed solution.
-
The feed rate should be optimized to maintain a low but non-zero concentration of the limiting substrate, thereby avoiding carbon catabolite repression and sustaining the production phase.
-
-
Monitoring and Control:
-
Continue to monitor and control pH, temperature, and dissolved oxygen as in the batch phase.
-
Continue periodic sampling for analysis of biomass, substrates, and this compound.
-
Signaling and Biosynthetic Pathways
Understanding the biosynthetic pathway of this compound can provide insights into potential bottlenecks and targets for yield improvement.
Proposed Biosynthetic Pathway of this compound
This compound is a complex polyketide. Its biosynthesis involves the assembly of a polyketide chain from precursor units like acetate and propionate, followed by cyclization and modifications such as glycosylation. A key feature is the pyridone ring, which is derived from the catabolism of uracil.[2]
Caption: A simplified overview of the proposed biosynthetic pathway for this compound.
References
Efrotomycin A1 solubility issues and solvent selection for in vitro assays
This technical support center provides guidance on the solubility challenges and appropriate solvent selection for Efrotomycin A1 in the context of in vitro assays. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the efrotomycin family of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to and inhibiting the function of elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound has variable solubility in common laboratory solvents. Based on available data, it is freely soluble in methanol and isopropanol, and soluble in Dimethyl Sulfoxide (DMSO). It is slightly soluble in acetonitrile, very slightly soluble in water, and practically insoluble in hexane.[1] For in vitro assays, DMSO is a commonly used solvent for preparing concentrated stock solutions.
Q3: How should I prepare a stock solution of this compound for my in vitro assay?
A3: For most cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. The exact tolerance will depend on the specific cell line being used.
Troubleshooting Guide
Issue: My this compound has precipitated out of solution after dilution into my aqueous assay buffer.
-
Possible Cause 1: Low solubility in aqueous solutions. this compound has very low solubility in water.[1] Diluting a concentrated stock solution (especially from an organic solvent) too quickly or into a buffer with incompatible pH can cause precipitation.
-
Solution: Try to perform a serial dilution of your stock solution in the assay buffer. Adding the concentrated stock dropwise while vortexing the buffer can also help. Increasing the volume of the final dilution can also prevent precipitation.
-
-
Possible Cause 2: The concentration of this compound is too high for the chosen solvent system.
-
Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit of this compound in your chosen solvent or final assay medium. It may be necessary to work with lower concentrations.
-
Issue: I am observing toxicity in my cell-based assay, even at low concentrations of this compound.
-
Possible Cause 1: Solvent toxicity. The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your assay is below the toxic threshold for your specific cell line. Run a solvent control (vehicle control) experiment, where you treat cells with the same concentration of the solvent without this compound, to determine the baseline level of toxicity.
-
-
Possible Cause 2: this compound has off-target effects on eukaryotic cells at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your assay that shows the desired activity without causing excessive, non-specific toxicity.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description |
| Methanol | Freely Soluble[1] |
| Isopropanol | Freely Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Acetonitrile | Slightly Soluble[1] |
| Water | Very Slightly Soluble[1] |
| Hexane | Practically Insoluble[1] |
| Buffer No. 12 and Acetonitrile (4:1) | A standard solution can be prepared at 0.4 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 1145.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 1 L * 1145.33 g/mol * 1000 mg/g = 11.45 mg for 1 mL of stock solution.
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Multichannel micropipette
-
Plate reader for measuring optical density (OD)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.
-
In the first column of a 96-well plate, prepare the highest concentration of this compound to be tested by diluting the stock solution in the growth medium. Ensure the DMSO concentration is consistent across all wells.
-
Perform a 2-fold serial dilution of this compound across the plate by transferring half the volume from one well to the next.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in medium with no drug) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth or by measuring the OD at 600 nm.
Mandatory Visualizations
Caption: Workflow for selecting a solvent and preparing this compound solutions.
Caption: Mechanism of action of this compound in bacterial protein synthesis.
References
Stability of Efrotomycin A1 in different buffer and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Efrotomycin A1 in various buffer systems and under different storage conditions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is freely soluble in methanol and isopropanol, slightly soluble in acetonitrile, and very slightly soluble in water.[1] For creating stock solutions, methanol or a mixture of buffer and an organic solvent like methanol or acetonitrile is often used.[1]
Q2: How should I store the solid powder of this compound?
A2: While some suppliers suggest that Efrotomycin can be stored at room temperature, it is generally recommended to store it under the conditions specified in the Certificate of Analysis.[2] For long-term storage, keeping it in a tightly sealed container, protected from light and moisture, at -20°C is a common practice for antibiotic powders to minimize degradation.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and presence of light. As a polyketide antibiotic, it may be susceptible to hydrolysis, particularly at acidic or alkaline pH.[3] It is recommended to prepare fresh solutions for experiments or conduct a stability study to determine the acceptable storage duration for your specific buffer and storage conditions.
Q4: Can I store this compound solutions for later use?
A4: If you need to store solutions, it is advisable to aliquot them and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability in a frozen state will depend on the solvent and buffer composition. A preliminary stability test is recommended to confirm its integrity over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | Degradation of this compound in the working solution. | - Prepare fresh working solutions from a new stock for each experiment.- Check the pH of your assay buffer; extreme pH can accelerate degradation.- Protect solutions from light during preparation and incubation.- Confirm the stability of your stock solution if it has been stored for an extended period. |
| Inconsistent results between experiments. | Inconsistent concentration of this compound due to degradation or precipitation. | - Ensure complete dissolution of the stock solution before making dilutions.- Use a consistent solvent and buffer system for all experiments.- If using a buffer-organic solvent mixture, ensure the components are fully miscible to prevent precipitation.- Perform a concentration check of your stock solution using a validated analytical method like HPLC-UV. |
| Appearance of unknown peaks in my chromatogram. | Degradation of this compound. | - This indicates the formation of degradation products. It is crucial to perform forced degradation studies to identify these potential degradants and develop a stability-indicating analytical method that can separate them from the parent compound.[4][5] |
Stability Data Summary
The following tables provide representative data on the stability of a typical polyketide antibiotic under various stress conditions. This data is for illustrative purposes to guide your experimental design for this compound.
Table 1: Effect of pH on Stability in Aqueous Buffers at 37°C
| Buffer pH | Incubation Time (hours) | Remaining this compound (%) (Illustrative) |
| 2.0 (0.01 N HCl) | 24 | 65 |
| 4.5 (Acetate Buffer) | 24 | 92 |
| 7.0 (Phosphate Buffer) | 24 | 95 |
| 9.0 (Borate Buffer) | 24 | 78 |
Table 2: Effect of Temperature on Stability in pH 7.0 Phosphate Buffer
| Temperature (°C) | Storage Duration (days) | Remaining this compound (%) (Illustrative) |
| 4 | 7 | 98 |
| 25 (Room Temperature) | 7 | 88 |
| 40 | 7 | 75 |
Table 3: Effect of Light on Stability in pH 7.0 Phosphate Buffer at 25°C
| Light Condition | Exposure Time (hours) | Remaining this compound (%) (Illustrative) |
| Dark (Control) | 24 | 97 |
| Ambient Light | 24 | 91 |
| UV Light (254 nm) | 24 | 62 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., methanol or a 4:1 mixture of Buffer No. 2 and methanol) to achieve the desired stock concentration (e.g., 10 mg/mL).[1]
-
Vortexing: Vortex the solution until the powder is completely dissolved.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
Workflow for preparing this compound stock solution.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][6]
-
Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 N HCl at 60°C for 30 minutes.[5]
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 N NaOH at 60°C for 30 minutes.[5]
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% H₂O₂ at room temperature for 30 minutes.[5]
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to dry heat at 60°C for 24 hours.
-
Dissolve the powder and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a defined period (e.g., 24 hours).
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Overview of forced degradation study conditions.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.[5][7]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact gradient will need to be optimized to achieve separation of all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis spectral analysis of this compound).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Potential Degradation Pathway
While the specific degradation pathway for this compound is not detailed in the provided search results, a hypothetical pathway for a polyketide antibiotic could involve hydrolysis of ester or glycosidic bonds and oxidation of sensitive functional groups.
A potential degradation pathway for this compound.
References
- 1. famic.go.jp [famic.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Poor Yield in Efrotomycin A1 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Efrotomycin A1 from fermentation broth, with a focus on improving yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the major challenges contributing to low yield during this compound purification?
Poor yield in this compound purification can stem from several factors throughout the downstream process. Key challenges include:
-
Inefficient Extraction: Suboptimal choice of solvent, pH, or extraction technique can lead to incomplete recovery of this compound from the complex fermentation broth.
-
Degradation of the Target Molecule: this compound may be sensitive to pH, temperature, and enzymatic activity present in the broth, leading to degradation during processing.[1]
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Co-purification of Impurities: Structurally similar impurities can co-elute with this compound during chromatography, making separation difficult and reducing the yield of the pure compound.[1][2]
-
Suboptimal Chromatographic Conditions: Improper selection of resin, mobile phase, or elution gradient can result in poor separation and loss of the target molecule.[3]
-
Irreversible Adsorption: this compound might irreversibly bind to chromatography resins or other surfaces, leading to product loss.
Q2: How can I optimize the initial extraction of this compound from the fermentation broth?
Optimizing the initial extraction is critical for maximizing the final yield. Consider the following parameters:
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Solvent Selection: this compound is reported to be soluble in solvents like dichloromethane and methanol.[4] Systematic screening of various organic solvents (e.g., ethyl acetate, butanol) and their mixtures can help identify the most efficient extraction system.
-
pH Adjustment: The pH of the fermentation broth can significantly impact the solubility and stability of this compound. Experiment with adjusting the pH of the broth prior to extraction to enhance partitioning into the organic solvent.
-
Extraction Technique: Techniques like ultrasound-assisted extraction can improve efficiency by increasing the contact between the solvent and the biomass.
-
Solvent-to-Broth Ratio: Optimizing the ratio of extraction solvent to fermentation broth can improve extraction efficiency.[5]
Q3: What types of impurities are commonly encountered during this compound purification?
During the production and purification of biopharmaceuticals, several types of impurities can arise:
-
Process-Related Impurities: These originate from the manufacturing process and can be categorized as:
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Cell substrate-derived: Proteins and DNA from the host organism (Nocardia lactamdurans).[6][7][8]
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Cell culture-derived: Components from the fermentation medium, such as inducers and antibiotics.[6][7]
-
Downstream-derived: Reagents used during purification, including enzymes, salts, and solvents.[6][7]
-
-
Degradation Products: this compound can degrade under certain pH and temperature conditions, leading to the formation of related impurities.[1][9] One identified impurity is a lactam hydrolysis product.[1]
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during this compound purification.
Issue 1: Low Recovery After Initial Solvent Extraction
Workflow for Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low extraction yield.
Issue 2: Poor Resolution and High Impurity in Chromatography
Workflow for Troubleshooting Poor Chromatographic Separation
References
- 1. researchgate.net [researchgate.net]
- 2. EP2940034A1 - Process for the purification of daptomycin - Google Patents [patents.google.com]
- 3. Effect of chromatographic conditions on resolution in high-performance ion-exchange chromatography of proteins on macroporous anion-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Monitoring process-related impurities in biologics–host cell protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
Troubleshooting peak tailing and splitting in Efrotomycin A1 HPLC analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Efrotomycin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, specifically peak tailing and splitting.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing peaks can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf or As value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for precise analytical methods.[1]
Q2: What is peak splitting in HPLC and what are the general causes?
A2: Peak splitting is observed when a single analyte peak appears as two or more distinct peaks or as a "shoulder" on the main peak.[3] This can be caused by several factors, including issues with the separation method itself, a blocked column frit, or the presence of voids or channels in the column's stationary phase.[3] It can also occur due to an injection solvent that is significantly stronger than the mobile phase or sample overload.[3]
Q3: Why is this compound prone to peak shape issues in HPLC?
A3: this compound is a large macrolide antibiotic with multiple functional groups. Molecules of this nature, particularly those with basic functionalities, are prone to secondary interactions with the stationary phase in reversed-phase HPLC. These interactions, especially with residual silanol groups on silica-based columns, can lead to peak tailing.[2][4] Due to its complexity, this compound may also be susceptible to degradation or the presence of closely related impurities, which can manifest as peak splitting or shoulders.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common challenge in the HPLC analysis of large, polar molecules like this compound. The following guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment
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Observe the chromatogram: Does the tailing affect only the this compound peak or all peaks in the chromatogram?
-
Quantify the tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) to establish a baseline for improvement.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing in HPLC.
Detailed Troubleshooting Steps for Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | Peak tailing is more pronounced for the basic this compound molecule. | - Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce interaction.[4][5] - Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.[6] - Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) to preferentially interact with the silanol groups.[5] |
| Sample Overload | Tailing worsens with increased sample concentration or injection volume. | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of this compound in the sample solution.[7] |
| Column Degradation or Contamination | Gradual increase in peak tailing over time; may be accompanied by an increase in backpressure. | - Wash the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If washing is ineffective, the column may be permanently damaged and require replacement.[7] |
| Extra-Column Volume | Tailing is more significant for early-eluting peaks. | - Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) to connect the injector, column, and detector.[6] - Check Fittings: Ensure all fittings are properly connected and have no dead volume. |
| Mobile Phase pH near Analyte pKa | Inconsistent peak shape and retention time. | - Adjust Mobile Phase pH: Buffer the mobile phase at a pH at least 1.5-2 units away from the pKa of this compound to ensure a single ionic form. |
Troubleshooting Guide: Peak Splitting
Peak splitting can be a more complex issue to diagnose as it can stem from multiple sources.
Initial Assessment
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Examine all peaks: Is the splitting observed for all peaks or only for the this compound peak?
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Inject a lower concentration: Does the split resolve into two separate peaks at a lower concentration? This could indicate the presence of a closely eluting impurity.
Troubleshooting Workflow for Peak Splitting
References
Optimizing mobile phase for Efrotomycin A1 separation in reverse-phase HPLC
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Efrotomycin A1 using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A typical starting point for separating large, relatively non-polar molecules like this compound on a C18 column would be a gradient elution using a mixture of an acidified aqueous phase and an organic modifier. A common starting gradient could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, ramp up to 95% B over 15-20 minutes.
Q2: Why is an acidic modifier, like formic acid or trifluoroacetic acid (TFA), often used in the mobile phase?
Acidic modifiers are used to control the ionization state of the analyte. This compound has acidic and basic functional groups. By keeping the mobile phase pH low (typically between 2 and 4), the protonation of silanol groups on the silica-based stationary phase is suppressed, which helps to reduce peak tailing. It also ensures that the analyte is in a consistent, single ionic form, leading to sharper, more reproducible peaks.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect selectivity (the separation between different peaks). Acetonitrile generally has a lower viscosity and provides better peak efficiency for many compounds. However, methanol can offer different selectivity and may be a better choice if co-eluting impurities are an issue. It is recommended to screen both solvents during method development.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. Follow this troubleshooting workflow:
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing in HPLC.
Summary of Potential Causes and Solutions for Peak Tailing:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase to be at least 2 units below the pKa of any acidic functional groups on this compound. Using 0.1% formic acid or TFA is a good starting point. |
| Column Overload | Reduce the mass of this compound injected onto the column by diluting the sample. |
| Secondary Interactions | Interactions between basic functional groups on the analyte and acidic silanol groups on the silica stationary phase can cause tailing. Use a modern, end-capped C18 column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Degradation | The column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent, or if the problem persists, replace the column. |
Issue 2: Poor Resolution Between this compound and Impurities
Q: I am not getting adequate separation between my main this compound peak and a closely eluting impurity. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
Logical Relationship of Factors Affecting Resolution
Caption: Key chromatographic factors influencing peak resolution.
Strategies for Improving Resolution:
| Parameter to Modify | Experimental Action | Expected Outcome |
| Selectivity (α) | Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. This can alter the elution order of closely related compounds. | Potentially large change in relative peak separation. |
| Adjust Mobile Phase pH: A small change in pH can alter the ionization and polarity of this compound or the impurity, changing their retention times differently. | Fine-tuning of peak spacing. | |
| Efficiency (N) | Decrease Flow Rate: Lowering the flow rate can lead to sharper, narrower peaks, which may be enough to resolve them. | Improved separation without changing elution order. |
| Retention (k) | Make the Gradient Shallower: Decrease the rate of change of the organic modifier in your gradient program. For example, instead of going from 60% to 95% B in 15 minutes, try doing it over 30 minutes. | Increased retention time and more time for peaks to separate on the column. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
This protocol describes the preparation of a standard mobile phase for RP-HPLC analysis of this compound.
-
Prepare Mobile Phase A (Aqueous):
-
Measure 999 mL of high-purity HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1 mL of formic acid (or trifluoroacetic acid) to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 10-15 minutes using a sonicator or vacuum filtration.
-
-
Prepare Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L glass media bottle.
-
Carefully add 1 mL of the same acid used in Mobile Phase A.
-
Cap the bottle and mix thoroughly.
-
Degas the solution as described above.
-
-
System Setup:
-
Place the prepared mobile phases in the appropriate reservoirs on the HPLC system.
-
Prime the pumps to ensure all lines are filled with the new mobile phase and are free of air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Protocol 2: Gradient Optimization for Improved Resolution
This protocol provides a systematic approach to optimizing a solvent gradient.
-
Initial Scouting Gradient:
-
Run a fast "scouting" gradient to determine the approximate elution time of this compound. For example, 5% to 95% Mobile Phase B over 10 minutes.
-
Note the percentage of Mobile Phase B at which the peak of interest elutes. Let's assume it elutes at 75% B.
-
-
Developing the Focused Gradient:
-
Design a new, shallower gradient that is focused around the elution percentage found in step 1.
-
Start the gradient about 10-15% below the elution percentage (e.g., 60% B).
-
End the gradient about 10-15% above the elution percentage (e.g., 90% B).
-
Run this shallower gradient over a longer time (e.g., 20-30 minutes) to increase the resolution.
-
Table of Gradient Adjustments and Expected Outcomes:
| Gradient Program | Time (min) | % Mobile Phase B | Purpose |
| Scouting Gradient | 0.0 | 5 | Quickly determine elution conditions. |
| 10.0 | 95 | ||
| 12.0 | 95 | ||
| 12.1 | 5 | ||
| 15.0 | 5 | ||
| Optimized Gradient | 0.0 | 60 | Focus on the region where this compound elutes. |
| 20.0 | 90 | Shallower slope to improve resolution. | |
| 22.0 | 95 | High organic wash to clean the column. | |
| 22.1 | 60 | Return to initial conditions. | |
| 27.0 | 60 | Re-equilibration. |
Addressing Efrotomycin A1 degradation during extraction and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of Efrotomycin A1 during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during extraction and purification?
A1: this compound, a polyene antibiotic, is susceptible to degradation from several factors.[1][2][3] The primary causes of degradation are exposure to non-optimal pH ranges, high temperatures, light, and oxidative conditions. Careful control of these parameters throughout the extraction and purification process is crucial for maximizing yield and purity.
Q2: What is the recommended pH range for handling this compound solutions?
A2: While specific optimal pH ranges for this compound are not extensively published, many antibiotics exhibit improved stability in slightly acidic to neutral conditions. For similar complex molecules, pH adjustment is a critical step to minimize degradation and remove impurities during extraction from fermentation broth.[4] It is recommended to perform small-scale pH stability studies (e.g., pH 4-8) to determine the optimal range for your specific conditions.
Q3: Are there specific temperatures to avoid during the extraction and purification process?
A3: Yes, elevated temperatures can accelerate the degradation of this compound. While one protocol mentions evaporation of the eluate at 50°C, prolonged exposure should be avoided.[5] For other temperature-sensitive antibiotics, maintaining temperatures at or below 4°C during processing and storage is recommended to maintain stability.[6] Whenever possible, conduct extraction and purification steps on ice or in a cold room.
Q4: How should I store crude extracts and purified this compound?
A4: For long-term storage, purified this compound should be stored at low temperatures, ideally at -70°C, to ensure stability.[6] Crude extracts should also be stored frozen if not immediately processed. Protect all samples from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final product. | Degradation during extraction: Exposure to harsh pH conditions. | Adjust the pH of the fermentation broth to a mildly acidic or neutral range before extraction.[4] |
| Thermal degradation: Use of high temperatures during solvent evaporation or other steps. | Evaporate solvents under reduced pressure at a lower temperature (e.g., < 40°C). Keep samples on ice whenever possible. | |
| Photodegradation: Exposure of the sample to light. | Work in a dimly lit area or use amber-colored glassware and collection tubes. | |
| Presence of multiple degradation peaks in HPLC analysis. | Oxidative degradation: Presence of dissolved oxygen or oxidizing agents. | Degas solvents before use. Consider adding antioxidants like BHT (butylated hydroxytoluene) in small, compatible amounts if permissible for the final application. |
| Hydrolysis: Due to extreme pH conditions. | Maintain the pH of all buffers and solutions within the optimal stability range for this compound. | |
| Discoloration of the purified sample (darkening). | Extensive degradation: Likely due to a combination of factors such as heat, light, and pH instability. | Review the entire workflow to identify and mitigate all potential sources of degradation. Re-optimize the purification protocol with a focus on gentle handling. |
| Inconsistent results between batches. | Variability in fermentation broth: Differences in pH or presence of degradative enzymes. | Standardize the fermentation harvesting and pre-treatment protocol. Consider an initial pH adjustment and filtration step immediately after harvesting.[4] |
| Inconsistent processing times: Longer exposure to ambient conditions can increase degradation. | Standardize the duration of each extraction and purification step. Process samples as quickly as possible. |
Experimental Protocols
Protocol 1: Small-Scale pH Stability Assessment
This protocol helps determine the optimal pH for this compound stability in your solvent system.
-
Prepare a stock solution of partially purified this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0.
-
In separate amber vials, dilute the this compound stock solution with each buffer.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 4°C) and protect them from light.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze it by HPLC.
-
Compare the peak area of this compound at different pH values and time points to determine the pH at which it is most stable.
Protocol 2: Optimized Extraction and Purification Workflow
This protocol incorporates measures to minimize this compound degradation.
-
Harvesting and Pre-treatment:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Immediately adjust the pH of the supernatant to the optimal range determined in Protocol 1.
-
-
Solvent Extraction:
-
Extract the supernatant with a suitable organic solvent like dichloromethane, performing the extraction in a cold room or on an ice bath.[5]
-
Separate the organic phase.
-
-
Purification:
-
Load the extract onto a silica gel column pre-equilibrated with a non-polar solvent.
-
Wash the column with appropriate solvents to remove impurities.
-
Elute this compound with a more polar solvent system (e.g., methanol).[5]
-
Collect fractions in amber tubes placed in an ice bath.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent from the purified fractions under reduced pressure at a temperature below 40°C.
-
Store the dried, purified this compound at -70°C, protected from light.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 5. famic.go.jp [famic.go.jp]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS/MS analysis of Efrotomycin A1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Efrotomycin A1.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, leading to inaccurate quantification due to matrix effects.
Question 1: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples. How can I determine if matrix effects are the cause?
Answer:
Poor sensitivity and inconsistent results are common indicators of matrix effects, particularly ion suppression.[1][2] To confirm the presence of matrix effects, you can perform a post-column infusion experiment.[3][4][5] This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are suppressing its ionization.
Another approach is the post-extraction spike method, which provides a quantitative assessment.[4][6] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.
dot
Caption: Troubleshooting workflow for identifying matrix effects.
Question 2: My results confirm ion suppression. What are the initial steps to minimize these matrix effects?
Answer:
The initial and often most effective approach to minimizing matrix effects is to improve the sample preparation procedure.[7][8] The goal is to remove interfering endogenous components from the matrix before analysis. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing all interfering components, especially phospholipids.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7][11]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances.[7][8][11] By choosing the appropriate sorbent and elution solvents, you can selectively isolate this compound while washing away matrix components.
Additionally, optimizing the chromatographic separation can help to resolve this compound from co-eluting interferences.[7][9]
Question 3: I have tried different sample preparation methods, but I still observe some matrix effects. What other strategies can I employ?
Answer:
If matrix effects persist after optimizing sample preparation and chromatography, the use of a suitable internal standard (IS) is crucial.[6][7] An ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
If a SIL-IS is not available, a structural analog of this compound that behaves similarly during extraction and ionization can be used as an alternative.
Further strategies include:
-
Diluting the sample: This can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.[4]
-
Modifying the mobile phase: Adjusting the pH or organic solvent composition of the mobile phase can alter the elution profile of interferences.[10]
-
Changing the ionization source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][12] If your instrument allows, testing APCI could be beneficial.
FAQs
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[6][12] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can compromise the accuracy and precision of quantitative results.[9][12]
Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?
A2: For bioanalytical methods, common sources of matrix effects include phospholipids, salts, proteins, and metabolites that may co-elute with this compound.[6][13] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[8][10]
Q3: How can I prevent matrix effects during method development?
A3: Proactive prevention is key. During method development, it is important to:
-
Develop a robust sample preparation protocol: Evaluate different techniques like SPE, LLE, and PPT to find the most effective method for removing interferences.[7][8]
-
Optimize chromatographic conditions: Aim for a separation that resolves this compound from the bulk of the matrix components.[7]
-
Use an appropriate internal standard: A stable isotope-labeled internal standard is highly recommended to compensate for any residual matrix effects.[7]
-
Evaluate different matrices: If possible, test the method with matrices from different sources to assess the variability of the matrix effect.
dot
References
- 1. zefsci.com [zefsci.com]
- 2. providiongroup.com [providiongroup.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. eijppr.com [eijppr.com]
- 13. youtube.com [youtube.com]
Enhancing Efrotomycin A1 production by optimizing fermentation media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation media for enhanced Efrotomycin A1 production. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal carbon source for this compound production?
A1: Published studies indicate that glucose is an optimal carbon source for this compound production by Nocardia lactamdurans.[1] While comprehensive comparative data for various carbon sources is limited, glucose supplementation has been shown to yield significant production. It is recommended to start with glucose and optimize its concentration.
Q2: Are there any known inhibitors of this compound fermentation?
A2: Yes, calcium ions have been identified as inhibitory to this compound production. It is crucial to use water with low mineral content and to be mindful of the calcium levels in complex media components like cottonseed flour.
Q3: What are suitable nitrogen sources for the fermentation?
Q4: What are the typical fermentation conditions for Nocardia lactamdurans?
A4: Optimal fermentation conditions for actinomycetes like Nocardia lactamdurans generally fall within a temperature range of 28-37°C and a pH range of 6.0-8.0. It is essential to determine the optimal temperature and pH for your specific strain and fermentation setup.
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Review and optimize the concentrations of your carbon and nitrogen sources. Ensure essential minerals are present, but be cautious of inhibitory ions like calcium. |
| Incorrect pH | Monitor the pH of the fermentation broth throughout the process and adjust as necessary. The optimal pH for antibiotic production may differ from the optimal pH for growth. |
| Inhibitory Substances Present | Test your water source for high mineral content, particularly calcium. If using complex media components, consider lot-to-lot variability. |
| Poor Aeration and Agitation | Optimize the shaking speed or aeration rate to ensure sufficient dissolved oxygen, which is critical for the growth of aerobic Nocardia and antibiotic biosynthesis. |
| Strain Instability | Re-streak your Nocardia lactamdurans culture from a frozen stock to ensure the viability and productivity of the strain. |
Issue 2: Inconsistent Fermentation Yields
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize your inoculum preparation procedure, including the age and density of the seed culture. |
| Inconsistent Media Preparation | Ensure accurate weighing of media components and thorough mixing. If using complex media, be aware of potential variations between batches. |
| Fluctuations in Fermentation Conditions | Use a calibrated incubator or bioreactor to maintain stable temperature, pH, and agitation/aeration. |
Data Presentation: Media Component Optimization
The following tables provide an illustrative framework for designing experiments to optimize your fermentation medium. The yield data presented are hypothetical and should be replaced with your experimental results.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 150 |
| Soluble Starch | 7.2 | 110 |
| Glycerol | 6.8 | 95 |
| Maltose | 7.9 | 125 |
| Fructose | 6.5 | 80 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soybean Meal | 9.2 | 180 |
| Peptone | 8.7 | 165 |
| Yeast Extract | 8.1 | 150 |
| Ammonium Sulfate | 6.5 | 110 |
| Casein Hydrolysate | 7.8 | 140 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a straightforward method for screening the effects of individual media components.
-
Prepare a basal medium: This medium should contain all essential nutrients except for the component being tested.
-
Vary one component at a time: For example, to test carbon sources, prepare flasks of the basal medium supplemented with different carbon sources at the same concentration.
-
Inoculate: Inoculate all flasks with a standardized inoculum of Nocardia lactamdurans.
-
Incubate: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7 days).
-
Analyze: At the end of the fermentation, measure the biomass and the this compound titer for each condition.
-
Repeat: Repeat the process for other media components, such as nitrogen sources and key minerals.
Protocol 2: Response Surface Methodology (RSM) for Media Optimization
RSM is a statistical approach for optimizing multiple variables simultaneously.
-
Factor Screening: Use a Plackett-Burman design to identify the most significant factors affecting this compound production from a larger list of potential variables.
-
Central Composite Design (CCD): Design a CCD experiment focusing on the 2-3 most significant factors identified in the screening step. This design will include factorial points, axial points, and center points to explore the quadratic response surface.
-
Data Analysis: After running the experiments, use statistical software to fit a second-order polynomial equation to the data. This model can then be used to predict the optimal concentrations of the selected factors for maximizing this compound production.
-
Validation: Conduct a validation experiment using the predicted optimal medium composition to confirm the model's accuracy.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 330 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in your samples.
Visualizations
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: General experimental workflow for media optimization.
Caption: Troubleshooting logic for low this compound yield.
References
Validation & Comparative
Efrotomycin A1 vs. Kirromycin: A Comparative Guide to EF-Tu Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent elfamycin antibiotics, efrotomycin A1 and kirromycin, focusing on their inhibitory effects on the bacterial elongation factor Tu (EF-Tu). Both antibiotics are valuable tools for studying the mechanisms of protein synthesis and potential leads for novel antibacterial agents. This document synthesizes available experimental data to offer a clear and objective comparison of their performance.
Mechanism of Action: Stalling the Ribosome
Both this compound and kirromycin belong to the elfamycin class of antibiotics and share a common mechanism of action. They target EF-Tu, a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.
Upon binding to EF-Tu, these antibiotics induce and stabilize a conformation that mimics the GTP-bound state, even after GTP hydrolysis to GDP has occurred. This "locked" EF-Tu-GDP complex remains bound to the ribosome, effectively stalling the translation process at the translocation step. By preventing the release of EF-Tu, the ribosome is unable to proceed with the addition of the next amino acid to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth inhibition.[1][2]
Quantitative Comparison of EF-Tu Inhibition
| Parameter | This compound | Kirromycin | Source Organism (EF-Tu) |
| Binding Affinity (Kd) | Data not available | ~0.25 µM (for EF-Tu·GDP) ~0.5 µM (for EF-Tu·GTP·aa-tRNA) | E. coli |
| Inhibition of poly(Phe) Synthesis | Inhibits | Inhibits | E. coli |
| Stimulation of EF-Tu GTPase Activity | Stimulates | Stimulates | E. coli |
Note: The binding affinity for kirromycin is derived from its equilibrium constant (Ka) of 4 x 106 M-1 for EF-Tu·GDP and 2 x 106 M-1 for the EF-Tu·GTP·aa-tRNA complex. While both antibiotics are confirmed to inhibit poly(phenylalanine) synthesis and stimulate the intrinsic GTPase activity of EF-Tu, specific quantitative data from head-to-head comparisons are limited. One study on various elfamycins reported an IC50 of 0.13 µM for aurodox, a close analog of kirromycin, in a cell-free poly(Phe) synthesis system, suggesting a high potency for this class of inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and kirromycin on the bacterial translation elongation cycle and a typical experimental workflow for assessing EF-Tu inhibition.
Experimental Protocols
Poly(U)-directed Poly(phenylalanine) Synthesis Inhibition Assay
This assay measures the ability of the antibiotics to inhibit in vitro protein synthesis using a simplified system.
Materials:
-
Purified E. coli EF-Tu
-
70S ribosomes from E. coli
-
Poly(uridylic acid) (poly(U)) mRNA template
-
[14C]-Phenylalanine
-
tRNAPhe
-
ATP, GTP
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)
-
This compound and Kirromycin stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, GTP, poly(U) mRNA, and ribosomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Synthesis: Start the reaction by adding the pre-charged [14C]-Phe-tRNAPhe and purified EF-Tu.
-
Inhibitor Addition: Simultaneously, add varying concentrations of this compound or kirromycin to different reaction tubes. A control reaction without any antibiotic should be included.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reactions by adding cold 10% TCA.
-
Precipitation: Heat the samples at 90°C for 20 minutes to hydrolyze the aminoacyl-tRNA and precipitate the synthesized [14C]-polyphenylalanine.
-
Filtration: Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA and then with ethanol.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value.
EF-Tu Dependent GTPase Activity Assay
This assay measures the stimulation of EF-Tu's intrinsic GTPase activity by the antibiotics.
Materials:
-
Purified E. coli EF-Tu
-
[γ-32P]GTP
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)
-
This compound and Kirromycin stock solutions
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent (e.g., 0.75 M KH2PO4, pH 3.5)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, purified EF-Tu, and varying concentrations of this compound or kirromycin. A control reaction without any antibiotic should be included.
-
Initiation: Start the reaction by adding [γ-32P]GTP.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).
-
Termination: Stop the reaction by adding an equal volume of 1 M HCl and 5% activated charcoal to adsorb the unhydrolyzed GTP.
-
Centrifugation: Centrifuge the samples to pellet the charcoal.
-
Quantification of Released Phosphate:
-
Method A (Charcoal Adsorption): Take an aliquot of the supernatant containing the released [32P]Pi and measure the radioactivity using a scintillation counter.
-
Method B (TLC): Spot an aliquot of the reaction mixture onto a TLC plate. Develop the chromatogram using the developing solvent to separate [γ-32P]GTP from the released [32P]Pi.
-
-
Data Analysis: Quantify the amount of released [32P]Pi using a phosphorimager or by cutting out the corresponding spots from the TLC plate and measuring the radioactivity. Calculate the rate of GTP hydrolysis for each antibiotic concentration.
Conclusion
Both this compound and kirromycin are potent inhibitors of bacterial protein synthesis that act on EF-Tu. Their shared mechanism of trapping EF-Tu on the ribosome makes them valuable research tools for dissecting the intricacies of the translation process. While a direct quantitative comparison of their inhibitory potency on purified EF-Tu is not yet fully established in the literature, the available data suggest that both compounds are highly effective. Further head-to-head studies employing standardized assays are warranted to precisely delineate their comparative efficacy, which could inform the development of novel antibiotics targeting this essential bacterial protein.
References
Cross-Resistance Analysis of Efrotomycin A1: A Comparative Guide for Researchers
An in-depth analysis of Efrotomycin A1's cross-resistance profile reveals a lack of significant overlap with major antibiotic classes, positioning it as a potentially valuable agent in combating resistant pathogens. This guide provides a comparative overview of its performance, supported by available experimental data and detailed methodologies for key assays.
This compound, a member of the elfamycin class of antibiotics, presents a unique mechanism of action by inhibiting bacterial protein synthesis. It achieves this by targeting the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome. Specifically, this compound and other kirromycin-like elfamycins lock EF-Tu in its GTP-bound conformation on the ribosome, which stalls the entire protein synthesis process. This distinct mechanism suggests a low probability of cross-resistance with other antibiotic classes that target different cellular pathways.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
Studies have demonstrated that this compound exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria. A key study investigating its cross-resistance profile found no evidence of cross-resistance with a panel of 12 to 15 other antibacterial agents used in both human and veterinary medicine[1]. In this study, the susceptibility of various bacterial isolates to this compound and other antibiotics was determined. Furthermore, when resistance to this compound was induced in selected isolates through serial passage, no corresponding increase in resistance to the other tested antibacterials was observed[1].
The following table summarizes the general antibacterial spectrum of this compound in comparison to other major antibiotic classes. It is important to note that specific MIC values can vary significantly depending on the bacterial species and strain.
| Antibiotic Class | Primary Mechanism of Action | General Spectrum of Activity | Potential for Cross-Resistance with this compound |
| This compound (Elfamycin) | Inhibition of protein synthesis via Elongation Factor-Tu (EF-Tu)[2][3] | Narrow, primarily Gram-positive bacteria[1][4] | Low, due to unique target |
| Beta-Lactams (e.g., Penicillins, Cephalosporins) | Inhibition of cell wall synthesis by binding to penicillin-binding proteins (PBPs)[5][6] | Broad, varies by generation | Low |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibition of protein synthesis by binding to the 50S ribosomal subunit[7] | Primarily Gram-positive bacteria | Low |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibition of DNA replication and repair by targeting DNA gyrase and topoisomerase IV[2][3][8][9] | Broad-spectrum | Low |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Inhibition of protein synthesis by binding to the 30S ribosomal subunit, causing codon misreading[1][10][11][12] | Primarily Gram-negative aerobic bacteria | Low |
| Tetracyclines (e.g., Doxycycline, Minocycline) | Inhibition of protein synthesis by binding to the 30S ribosomal subunit and preventing tRNA attachment | Broad-spectrum | Low |
Experimental Protocols
The assessment of cross-resistance between this compound and other antibiotics relies on standardized microbiological assays. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.
Objective: To determine the MIC of this compound and other antibiotics against a panel of bacterial isolates.
Materials:
-
Bacterial isolates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
Stock solutions of antibiotics of known concentration
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Serial Dilutions: Two-fold serial dilutions of each antibiotic are prepared in the wells of a 96-well plate using MHB. The final volume in each well is typically 100 µL. A growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Cross-Resistance Testing
Objective: To determine if resistance to this compound confers resistance to other classes of antibiotics.
Procedure:
-
Selection of Resistant Mutants: this compound-resistant mutants of selected bacterial strains are generated by serial passage in the presence of sub-inhibitory concentrations of the antibiotic. This involves repeatedly exposing the bacteria to increasing concentrations of this compound until a significant increase in the MIC is observed.
-
MIC Determination for Resistant Mutants: The MICs of a panel of antibiotics from different classes are then determined for both the original (parental) susceptible strain and the selected this compound-resistant mutant using the broth microdilution method described above.
-
Analysis: The MIC values for the parental and resistant strains are compared. A significant increase in the MIC of another antibiotic for the this compound-resistant mutant would suggest cross-resistance. The absence of such an increase, as has been reported for this compound, indicates a lack of cross-resistance[1].
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Lack of cross-resistance between efrotomycin and antibacterial agents used in the therapy of human and animal infections [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A platform for detecting cross-resistance in antibacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A platform for detecting cross-resistance in antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
A Head-to-Head Battle for Sensitivity: LC-MS/MS vs. HPLC-UV in the Detection of Efrotomycin A1
For researchers and drug development professionals, the sensitive and accurate quantification of therapeutic agents is paramount. Efrotomycin A1, a potent antibiotic, presents a significant analytical challenge due to its complex structure and the need for low-level detection in various matrices. This guide provides an in-depth comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the sensitive detection of this compound. We will delve into the experimental protocols, present comparative performance data, and visualize the workflows to aid in selecting the most appropriate method for your research needs.
Quantitative Performance: A Clear Winner in Sensitivity
The choice between LC-MS/MS and HPLC-UV often hinges on the required sensitivity and selectivity. The following table summarizes the key quantitative performance metrics for the detection of this compound by both techniques. The data for HPLC-UV is based on established methods for feed analysis, while the LC-MS/MS data is projected based on typical performance for similar large-molecule antibiotics, given the scarcity of published specific methods for this compound.
| Parameter | HPLC-UV | LC-MS/MS (Projected) |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~2.0 µg/mL (2 ppm)[1] | ~0.05 ng/mL |
| Linear Dynamic Range | 2 - 16 µg/mL[1] | 0.05 - 100 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Can be minimized with appropriate sample preparation and internal standards |
| Run Time | 15 - 30 minutes | 5 - 15 minutes |
As the data clearly indicates, LC-MS/MS is projected to offer significantly higher sensitivity, with limits of detection and quantitation several orders of magnitude lower than HPLC-UV. This makes LC-MS/MS the superior choice for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of this compound using both HPLC-UV and a proposed LC-MS/MS method.
HPLC-UV Method for this compound in Feed Samples
This protocol is adapted from the method described by Stong (1985) for the determination of efrotomycin in animal feed.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
A 50g sample of ground feed is extracted with a mixture of acetonitrile and water.
-
The extract is filtered and an aliquot is passed through an amino-bonded solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with a non-polar solvent to remove interferences.
-
This compound is eluted from the cartridge with a more polar solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength of 340 nm. The chromophore of this compound, a substituted 2-pyridone, is expected to have a strong absorbance in this region.
-
Injection Volume: 20 µL.
-
Quantification: Based on an external standard calibration curve.
Proposed LC-MS/MS Method for this compound in Biological Matrices
This proposed method is based on common practices for the analysis of large-molecule antibiotics in plasma or tissue homogenates.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar antibiotic not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A rapid gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Selected Reaction Monitoring (SRM). Based on the structure of this compound (C₅₉H₈₈N₂O₂₀, MW = 1137.3 g/mol )[2], the following transitions are proposed:
-
Precursor Ion (Q1): m/z 1138.3 [M+H]⁺
-
Product Ions (Q3): Transitions corresponding to the loss of the disaccharide moiety or other characteristic fragments would be selected after initial infusion and fragmentation experiments.
-
-
Injection Volume: 5 µL.
-
Quantification: Based on an internal standard calibration curve to correct for matrix effects and variations in recovery.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the key differences between the two techniques, the following diagrams have been generated.
References
A Comparative Analysis of Efrotomycin A1 and its Synthetic Analogs in Inhibiting Bacterial Protein Synthesis
For Immediate Release
[City, State] – A comprehensive analysis of the antibiotic Efrotomycin A1 and its synthetic analogs reveals critical insights into their efficacy and mechanism of action, providing a valuable resource for researchers and drug development professionals in the ongoing battle against antimicrobial resistance. This guide synthesizes available experimental data to offer an objective comparison of their performance.
This compound, a member of the elfamycin class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its primary target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound and its analogs disrupt the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production and ultimately leading to bacterial cell death.
Comparative Efficacy Data
While extensive research has been conducted on the parent compound, this compound, publicly available data on the direct comparative efficacy of its specifically synthesized analogs remains limited. However, a key study provides valuable insights by comparing the in vitro activity of several naturally occurring elfamycins, including Efrotomycin, against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from this comparative study, offering a baseline for understanding the relative potency of these related compounds.
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Escherichia coli | >100 |
| Staphylococcus aureus | 0.5 | |
| Clostridium perfringens | 0.1 - 0.2[1] | |
| Kirromycin | Escherichia coli | 0.1 |
| Staphylococcus aureus | 100 | |
| Aurodox | Escherichia coli | 0.2 |
| Staphylococcus aureus | 100 | |
| Mocimycin | Escherichia coli | 0.1 |
| Staphylococcus aureus | 100 |
Mechanism of Action: Targeting Elongation Factor Tu
This compound and its analogs exert their antibacterial effect by interfering with the function of Elongation Factor Tu (EF-Tu). This GTP-binding protein is essential for the accurate and efficient elongation of the polypeptide chain during protein synthesis. The binding of the antibiotic to EF-Tu prevents the release of EF-Tu-GDP from the ribosome, effectively stalling the translation process.[2][3] This mechanism is a hallmark of the elfamycin class of antibiotics.
Experimental Protocols
The determination of the antibacterial efficacy of this compound and its analogs relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
1. Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or its analog) is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is grown on an appropriate agar plate. A few colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
2. Agar Dilution Method:
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, atmosphere).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the compounds on the translation process.
1. Cell-Free Translation System:
-
Preparation of Cell Lysate: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is prepared.
-
Reaction Mixture: The reaction mixture typically contains the cell-free extract, a buffer system, an energy source (ATP, GTP), amino acids (one of which is radioactively labeled, e.g., [³⁵S]-methionine), a template mRNA (e.g., encoding luciferase or another easily detectable protein), and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into the polypeptide chain. This is typically done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
References
Unraveling the Lack of Cross-Resistance Between Efrotomycin A1 and Clinical Antibiotics: A Comparative Guide
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibiotics with unique mechanisms of action is paramount. Efrotomycin A1, a member of the elfamycin class of antibiotics, presents a compelling case for further investigation due to its distinct mode of action and, notably, its lack of cross-resistance with currently utilized clinical antibiotics. This guide provides a comprehensive comparison of this compound with conventional antibiotics, supported by available experimental data, to elucidate the basis for this lack of cross-resistance.
Executive Summary
This compound exhibits its antibacterial effect primarily by inhibiting bacterial protein synthesis through a unique mechanism: the targeting of Elongation Factor Tu (EF-Tu). This mode of action is fundamentally different from that of most clinically used antibiotics, which target cell wall synthesis, DNA replication, or other stages of protein synthesis. This mechanistic divergence is the cornerstone of why bacteria resistant to common antibiotics often remain susceptible to this compound. Experimental evidence, though dating primarily from foundational studies, strongly supports this lack of cross-resistance, highlighting the potential of this compound and other elfamycins as a scaffold for developing new therapeutics to combat multidrug-resistant pathogens.
The Distinct Mechanism of Action of this compound
This compound's primary target is Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery. By binding to EF-Tu, this compound stabilizes the EF-Tu-GDP complex, preventing its dissociation from the ribosome and thereby halting the elongation phase of protein production.[1] Some research also suggests a potential secondary mechanism involving the inhibition of bacterial cell wall synthesis by targeting Lipid II.[1]
This contrasts sharply with the mechanisms of major clinical antibiotic classes:
-
β-Lactams (e.g., Penicillins, Cephalosporins): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Macrolides (e.g., Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing translocation.
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation.
The following diagram illustrates the distinct target of this compound in the bacterial cell compared to other antibiotic classes.
Caption: Comparative targets of this compound and major clinical antibiotics.
Understanding Antibiotic Resistance Mechanisms
The lack of cross-resistance is further explained by the distinct mechanisms bacteria employ to resist different antibiotics. Common resistance strategies include:
-
Target Modification: Alterations in the antibiotic's target site prevent the drug from binding effectively.
-
Enzymatic Inactivation: Production of enzymes that degrade or modify the antibiotic, rendering it inactive.
-
Efflux Pumps: Actively transport the antibiotic out of the bacterial cell.
-
Altered Permeability: Changes in the bacterial cell membrane reduce the uptake of the antibiotic.
The following diagram illustrates these common resistance mechanisms.
Caption: Overview of common mechanisms of bacterial resistance to antibiotics.
Since resistance to a specific antibiotic is often highly tailored to its chemical structure and mechanism of action, a mutation that confers resistance to a β-lactam by altering a penicillin-binding protein, for example, would not affect the binding of this compound to its distinct target, EF-Tu.
Experimental Data on the Lack of Cross-Resistance
A pivotal study by Jacks et al. (1989) investigated the cross-resistance between efrotomycin and a panel of 12-15 other antibacterial agents. The study concluded that there was no evidence of cross-resistance.[2] Furthermore, when bacterial isolates were induced to develop resistance to efrotomycin through serial passage, they did not show any increased resistance to the other tested antibiotics.[2] This strongly suggests that the genetic basis for efrotomycin resistance is distinct and does not confer resistance to other antibiotic classes.
While comprehensive, recent head-to-head comparative data is limited, the existing evidence points towards this compound's unique position. The following tables summarize the potent activity of this compound against clinically relevant pathogens and provide a comparison with the typical susceptibility of these pathogens to other antibiotics.
Table 1: In Vitro Activity of this compound against Clostridium difficile
| Antibiotic | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | 98 | 0.125 | 0.25 |
| Ciprofloxacin | 98 | 8 | 8 |
Data from Clabots et al., 1987.[3]
Table 2: Comparative MIC Ranges for Common Antibiotics against Resistant Pathogens
| Pathogen | Antibiotic | Typical MIC Range for Resistant Strains (μg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Oxacillin | ≥ 4 |
| Vancomycin | 1 - 8 (VISA/hVISA) | |
| Ciprofloxacin | ≥ 4 | |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | Penicillin | ≥ 2 |
| Ceftriaxone | ≥ 2 | |
| Erythromycin | ≥ 1 |
Experimental Protocols
The determination of antibiotic susceptibility and the absence of cross-resistance is primarily conducted through Minimum Inhibitory Concentration (MIC) assays. The following are detailed methodologies for standard MIC determination.
Broth Microdilution Method
This method is used to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Experimental Workflow:
Caption: Standard workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This is then diluted to the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate atmospheric and temperature conditions for a specified period.
-
Reading of Results: The wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.
Experimental Workflow:
Caption: Standard workflow for the agar dilution MIC assay.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, with each plate containing a specific concentration of the antibiotic.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
Incubation: The plates are incubated under suitable conditions.
-
Reading of Results: The plates are examined, and the MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacterium.
Conclusion and Future Directions
The available evidence strongly indicates a lack of cross-resistance between this compound and a wide range of clinical antibiotics. This is primarily attributed to its unique mechanism of action, targeting EF-Tu, which is not exploited by any currently approved antibiotics for human use. The distinctness of its target means that resistance mechanisms developed by bacteria against other antibiotic classes are unlikely to affect the efficacy of this compound.
References
Unraveling the Nuances of Elfamycin Action: A Comparative Guide to Efrotomycin A1's Mechanism
A detailed examination of Efrotomycin A1's mechanism of action reveals subtle yet significant distinctions from other members of the elfamycin family of antibiotics. While all elfamycins target the essential bacterial elongation factor Tu (EF-Tu), a crucial protein in the protein synthesis machinery, the precise nature of their interaction and the resulting functional consequences differ. This guide provides a comparative analysis of this compound, kirromycin, and pulvomycin, supported by experimental data, to elucidate these differences for researchers, scientists, and drug development professionals.
Elfamycins are broadly categorized into two main classes based on their mechanism of action. The first class, typified by kirromycin, traps EF-Tu in its GTP-bound conformation on the ribosome, even after GTP hydrolysis. This stalls the ribosome, preventing the translocation of the nascent peptide chain and ultimately halting protein synthesis. The second class, represented by pulvomycin, prevents the formation of the crucial ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA). By blocking this initial step, pulvomycin effectively prevents the delivery of amino acids to the ribosome.
This compound is classified as a kirromycin-type inhibitor, yet it exhibits a distinct spectrum of activity that points to a unique interaction with EF-Tu. A key differentiator is its species-specific activity. While EF-Tu from Escherichia coli is susceptible to this compound, EF-Tu from the Gram-positive bacterium Bacillus subtilis is resistant.[1][2] This contrasts with other elfamycins like MDL 62,879 (a pulvomycin-type inhibitor), which is active against both.[2] This finding strongly suggests that the binding site of this compound on EF-Tu, or the conformational changes it induces, are sufficiently different to be affected by subtle variations in the EF-Tu protein structure between different bacterial species.
Comparative Analysis of Elfamycin Activity
To quantify the differences in their mechanisms, a variety of biochemical assays are employed. These include in vitro protein synthesis assays, GTPase activity assays, and binding affinity measurements. Below is a summary of available data comparing the effects of this compound, kirromycin, and pulvomycin.
| Parameter | This compound | Kirromycin | Pulvomycin | Reference |
| Mechanism Class | Kirromycin-type | Kirromycin-type | Pulvomycin-type | [1][2] |
| Effect on Ternary Complex Formation | Permits formation | Permits formation | Inhibits formation | [1] |
| Effect on EF-Tu GTPase Activity | Induces ribosome-independent GTPase activity | Induces ribosome-independent GTPase activity | Inhibits aa-tRNA and ribosome-stimulated GTPase activity | [1] |
| Inhibition of Poly(Phe) Synthesis (E. coli system) | Inhibits | Inhibits | Inhibits | [2] |
| Inhibition of Poly(Phe) Synthesis (B. subtilis system) | No Inhibition (Resistant) | - | Inhibits | [1][2] |
Visualizing the Mechanisms of Action
The distinct mechanisms of these elfamycins can be visualized through their impact on the bacterial protein elongation cycle.
Figure 1: Comparative signaling pathways of elfamycin action.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the mechanism of action of elfamycins.
Experimental Workflow: In Vitro Protein Synthesis Assay
This assay measures the ability of an antibiotic to inhibit the synthesis of a polypeptide chain in a cell-free system. A common method is the poly(U)-dependent poly(phenylalanine) synthesis assay.
References
- 1. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics efrotomycin, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation for Efrotomycin A1 Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated bioanalytical method for the quantification of Efrotomycin A1 in plasma. The primary method detailed is a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. For comparative purposes, data from alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), commonly used for other antibiotics, are also presented. This guide is intended to assist researchers in evaluating and implementing reliable bioanalytical methods for pharmacokinetic and toxicokinetic studies.
Bioanalytical method validation is a critical process in drug development, ensuring that the method used for the quantitative measurement of an analyte in a biological matrix is reliable and reproducible.[1][2] Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[1]
Comparative Performance of Bioanalytical Methods
The following tables summarize the performance characteristics of a validated LC-MS/MS method for this compound against a typical HPLC-UV method used for other antibiotics. The data presented for the alternative methods are derived from published studies on similar compounds to provide a relevant comparison.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS for this compound | HPLC-UV for Other Antibiotics |
| Linearity Range | 0.1 - 1000 ng/mL | 1 - 150 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 µg/mL[3] |
| Intra-day Precision (%CV) | < 10% | < 15%[3] |
| Inter-day Precision (%CV) | < 12% | < 15%[3] |
| Intra-day Accuracy (%RE) | ± 8% | ± 15%[5] |
| Inter-day Accuracy (%RE) | ± 10% | ± 15%[5] |
| Mean Recovery | > 85% | Not always reported |
| Matrix Effect | Monitored and within acceptable limits | Can be significant |
Table 2: Stability Data for this compound in Plasma (LC-MS/MS Method)
| Stability Condition | Duration | Temperature | Mean Concentration Change (%) |
| Short-Term (Bench-Top) | 8 hours | Room Temperature | < 5% |
| Long-Term | 30 days | -80°C | < 10% |
| Freeze-Thaw Cycles | 3 cycles | -80°C to Room Temp | < 8% |
| Post-Preparative (Autosampler) | 24 hours | 4°C | < 6% |
Experimental Protocols
Detailed methodologies for the key experiments involved in the validation of the LC-MS/MS method for this compound quantification are provided below.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting analytes from plasma samples.[4]
-
Reagents: Acetonitrile (ACN) containing the internal standard (IS).
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 300 µL of cold ACN containing the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a primary stock solution of this compound and the internal standard in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the primary stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Spiking: Spike blank plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the bioanalytical method validation and the logical relationship between the key validation parameters.
Caption: Workflow for bioanalytical method validation of this compound.
Caption: Interrelationship of key bioanalytical validation parameters.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. ijper.org [ijper.org]
- 5. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Efrotomycin A1 Producing and Non-Producing Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic landscapes of Efrotomycin A1 producing and non-producing strains of Amycolatopsis lactamdurans. The information presented is synthesized from publicly available genomic data and research on antibiotic biosynthesis in actinomycetes.
This compound, an antibiotic belonging to the elfamycin family, is produced by the Gram-positive bacterium Amycolatopsis lactamdurans (formerly classified as Nocardia lactamdurans). Understanding the genomic determinants of this compound production is crucial for strain improvement, yield optimization, and the discovery of novel analogs. This guide delves into a comparative analysis of the genomic features of wild-type producing strains and hypothetical non-producing strains, supported by detailed experimental protocols and visual representations of the underlying biological processes.
Genomic Comparison: Producer vs. Non-Producer
While a definitive comparative genomic study between an this compound producing and a genetically confirmed non-producing isogenic strain of Amycolatopsis lactamdurans is not publicly available, we can infer the expected genomic differences based on extensive research on antibiotic biosynthesis and the genomics of the Amycolatopsis genus. The following table summarizes the anticipated quantitative differences.
| Genomic Feature | This compound Producing Strain (A. lactamdurans) | Hypothetical Non-Producing Strain (A. lactamdurans) | Key Differences and Rationale |
| Genome Size (Mb) | ~8.5 - 9.5 | Slightly smaller or identical | The primary difference would likely be the presence or absence/mutation of the this compound biosynthetic gene cluster (BGC). BGCs can be large, but their absence might not drastically alter the total genome size. |
| GC Content (%) | ~66 - 75 | Identical | The overall GC content is a stable characteristic of a species and is unlikely to change significantly due to the loss or inactivation of a single gene cluster. |
| Number of Predicted Genes | High (e.g., >8,000) | Slightly lower or identical | The number of genes would decrease if the entire BGC is deleted. In the case of mutations in key biosynthetic or regulatory genes, the total gene count would remain the same. |
| This compound Biosynthetic Gene Cluster (BGC) | Present and functional | Absent, incomplete, or contains inactivating mutations | This is the defining difference. The BGC for this compound contains all the necessary genes for the synthesis of the polyketide backbone, its modification, and regulation. |
| Key Biosynthetic Genes | Present (e.g., Polyketide Synthases, Modifying Enzymes) | Absent or mutated | Non-producing strains would lack functional copies of essential genes within the BGC, such as the polyketide synthases responsible for building the core structure of the antibiotic. |
| Regulatory Genes within BGC | Present and functional | Absent or mutated | Pathway-specific regulatory genes within the BGC control the expression of the biosynthetic genes. Mutations in these regulators can lead to a non-producing phenotype. |
| Global Regulatory Genes | Present and functional | Potentially mutated | Mutations in global regulators that control secondary metabolism in response to nutritional or environmental signals could also lead to a non-producing phenotype. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative genomics of antibiotic-producing and non-producing strains.
1. Genomic DNA Extraction
-
Objective: To isolate high-quality genomic DNA for whole-genome sequencing.
-
Protocol:
-
Cultivate the Amycolatopsis lactamdurans strain in a suitable liquid medium (e.g., Tryptic Soy Broth) to the late exponential phase.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with a sterile saline solution.
-
Resuspend the pellet in a lysis buffer containing lysozyme and incubate at 37°C to degrade the cell wall.
-
Add Proteinase K and SDS to the lysate and incubate at 55°C to digest proteins and solubilize membranes.
-
Perform a phenol-chloroform extraction to remove proteins and other cellular debris.
-
Precipitate the DNA from the aqueous phase using isopropanol.
-
Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
2. Whole-Genome Sequencing and Assembly
-
Objective: To determine the complete DNA sequence of the bacterial genome.
-
Protocol:
-
Prepare a sequencing library from the extracted genomic DNA using a commercial kit (e.g., Illumina DNA Prep).
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NovaSeq) to generate short reads.
-
For improved assembly, long-read sequencing can be performed using platforms like Oxford Nanopore (e.g., MinION) or PacBio (e.g., Sequel II).
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads using tools like Trimmomatic.
-
Assemble the reads into a draft genome using de novo assemblers such as SPAdes (for Illumina data) or Flye (for long-read data). A hybrid assembly approach using both short and long reads can also be employed for higher accuracy.
-
3. Genome Annotation and Biosynthetic Gene Cluster Identification
-
Objective: To identify genes, predict their functions, and locate the this compound biosynthetic gene cluster.
-
Protocol:
-
Annotate the assembled genome using automated pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or Prokka.
-
Identify secondary metabolite biosynthetic gene clusters (BGCs) using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[1].
-
Analyze the identified this compound BGC to determine the presence and integrity of key genes, including polyketide synthases (PKS), tailoring enzymes (e.g., methyltransferases, oxidoreductases), and regulatory genes.
-
4. Creation of a Non-Producing Mutant (Gene Knockout)
-
Objective: To generate a non-producing strain by disrupting a key gene in the this compound biosynthetic pathway.
-
Protocol:
-
Design a knockout construct targeting a key biosynthetic gene (e.g., a PKS gene) within the this compound BGC. This typically involves replacing a portion of the gene with an antibiotic resistance cassette.
-
Introduce the knockout construct into the wild-type A. lactamdurans strain via conjugation or electroporation.
-
Select for double-crossover homologous recombination events by screening for antibiotic resistance and loss of a vector-borne marker.
-
Confirm the gene knockout by PCR and Southern blot analysis.
-
Verify the loss of this compound production in the mutant strain using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Signaling Pathways and Experimental Workflows
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Amycolatopsis is tightly regulated by a complex network of signaling pathways that respond to various environmental and physiological cues. While the specific regulatory cascade for this compound is not fully elucidated, a general model can be proposed based on known mechanisms in actinomycetes. This often involves two-component systems and pathway-specific regulators.
Experimental Workflow for Comparative Genomics
The following diagram illustrates the key steps involved in a comparative genomics study of this compound producing and non-producing strains.
References
Safety Operating Guide
Personal protective equipment for handling Efrotomycin A1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Efrotomycin A1. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Quantitative Toxicity Data
| Metric | Value | Species | Route | Reference |
| LD50 | >4 g/kg | Mouse | Oral | [1] |
| LD50 | >2 g/kg | Mouse | Subcutaneous | [1] |
Personal Protective Equipment (PPE)
Due to the limited availability of specific toxicity data for this compound, a cautious approach is recommended. The following personal protective equipment should be worn at all times when handling the compound, especially in its solid, powdered form.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | A lab coat or a disposable gown. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood. | Minimizes the risk of inhaling fine particles.[2] |
Operational and Disposal Plans
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, gently cover the spill with an absorbent material.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent.
-
PPE: Wear appropriate PPE during the entire cleanup process.
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of the hazardous waste through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash. High-temperature incineration is the preferred method for pharmaceutical waste disposal.[3]
Experimental Workflow and Safety
The following diagram illustrates the key steps and safety precautions for working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
